7-BIA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-butoxy-3-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-4-5-20-12-6-10-9(7-13(17)21-15(10)18)11(8-16)14(12)19-2/h6,8,13,17H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCIYWSVYDJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C2CC(OC(=O)C2=C1)O)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of 7-Benzylideneintermedine (7-BIA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 7-Benzylideneintermedine (7-BIA), a pivotal pharmacological tool in opioid research. Through a comprehensive review of existing literature, this document elucidates the molecular interactions, signaling pathways, and functional consequences of this compound activity. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in pharmacology and drug development.
Introduction: Unveiling 7-Benzylideneintermedine (this compound)
7-Benzylideneintermedine, more commonly referred to in scientific literature as 7-benzylidenenaltrexone (BNTX), is a semi-synthetic opioid derivative. It is structurally related to naltrexone, a well-known opioid antagonist. The addition of a benzylidene moiety at the 7-position of the naltrexone scaffold confers a unique pharmacological profile, distinguishing it from its parent compound. This compound has emerged as a critical research tool for its high selectivity as an antagonist for the delta-1 (δ₁) opioid receptor subtype. This selectivity allows for the precise investigation of the physiological and pathological roles of this specific receptor population, differentiating its functions from those of the delta-2 (δ₂) and other opioid receptor types (mu- and kappa-).
Core Mechanism of Action: Selective δ₁-Opioid Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the δ₁-opioid receptor. Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs). In its role as an antagonist, this compound binds to the δ₁-opioid receptor with high affinity but does not induce the conformational change necessary to initiate intracellular signaling. By occupying the receptor's binding site, this compound prevents endogenous or exogenous agonists from binding and activating the receptor, thereby inhibiting its downstream effects.
Molecular Interactions and Selectivity
The selectivity of this compound for the δ₁-opioid receptor subtype over the δ₂, mu (µ), and kappa (κ) opioid receptors is a key feature of its pharmacological profile. This selectivity is attributed to the specific interactions between the benzylidene group of this compound and the amino acid residues within the binding pocket of the δ₁ receptor.
Downstream Signaling Pathway
Delta-opioid receptors are coupled to inhibitory G-proteins (Gαi/o). When an agonist binds to the receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. As an antagonist, this compound prevents this cascade from occurring.
The key downstream effects that are inhibited by this compound's antagonism of the δ₁-opioid receptor include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This reduces neuronal excitability.
-
The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
The following diagram illustrates the canonical signaling pathway of a δ-opioid receptor and the point of inhibition by this compound.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [Portoghese et al., 1992] |
| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | >10 | [Portoghese et al., 1992] |
| µ | [³H]DAMGO | Not specified | >1000 | [Sofuoglu et al., 1993] |
| κ | [³H]U69,593 | Not specified | >1000 | [Sofuoglu et al., 1993] |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DSLET: [D-Ser²,Leu⁵]enkephalin-Thr⁶; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]enkephalin; U69,593 is a selective κ-opioid agonist.
Table 2: In Vivo Antagonist Potency of this compound
| Agonist | Assay | Species | Route of Administration | ED₅₀ of Antagonism (nmol) | Reference |
| DPDPE (δ₁) | Tail-Flick | Mouse | Intrathecal | 0.025 | [Sofuoglu et al., 1993] |
| Deltorphin II (δ₂) | Tail-Flick | Mouse | Intrathecal | >10 | [Sofuoglu et al., 1993] |
| DAMGO (µ) | Tail-Flick | Mouse | Intrathecal | >10 | [Sofuoglu et al., 1993] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for different opioid receptor subtypes.
Objective: To quantify the competitive displacement of a radiolabeled ligand from opioid receptors by this compound.
Materials:
-
Tissue preparation (e.g., guinea pig brain membranes) expressing opioid receptors.
-
Radiolabeled ligands (e.g., [³H]DPDPE for δ₁, [³H]DSLET for δ₂, [³H]DAMGO for µ).
-
This compound (unlabeled competitor).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a fixed amount of membrane protein.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)
These assays are used to assess the antagonist effect of this compound on the analgesic properties of opioid agonists in live animals.
Objective: To measure the ability of this compound to reverse the pain-relieving effects of selective opioid agonists.
Materials:
-
Mice or rats.
-
This compound.
-
Opioid agonists (e.g., DPDPE, deltorphin II, DAMGO).
-
Tail-flick apparatus or hot-plate apparatus.
-
Syringes for drug administration (e.g., intrathecal).
Procedure (Tail-Flick Test):
-
Acclimatization: Acclimate the animals to the testing environment and handling.
-
Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.
-
Antagonist Administration: Administer this compound via the desired route (e.g., intrathecally).
-
Agonist Administration: After a set pre-treatment time, administer the opioid agonist.
-
Latency Measurement: At the time of peak agonist effect, measure the tail-flick latency again.
-
Data Analysis: Calculate the ED₅₀ of the agonist in the absence and presence of this compound. A rightward shift in the dose-response curve for the agonist indicates antagonism.
Conclusion
7-Benzylideneintermedine (this compound or BNTX) is a potent and selective antagonist of the δ₁-opioid receptor. Its mechanism of action is centered on the competitive blockade of this receptor subtype, thereby inhibiting the downstream signaling cascade involving Gαi/o proteins, adenylyl cyclase, and ion channels. The quantitative data from in vitro and in vivo studies unequivocally support its selectivity and utility as a research tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the δ₁-opioid receptor system and the development of novel therapeutics.
7-BIA as a PTPRD Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-type protein tyrosine phosphatase D (PTPRD) has emerged as a significant therapeutic target in oncology and addiction medicine. Its role as a tumor suppressor and its involvement in neuronal signaling pathways have spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of 7-butoxy illudalic acid analog (7-BIA), a small molecule inhibitor of PTPRD. We will detail its mechanism of action, present quantitative data on its inhibitory activity, and provide comprehensive experimental protocols for its evaluation. Additionally, this guide will visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in PTPRD inhibition.
Introduction to PTPRD
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic equilibrium is crucial for a multitude of cellular processes, including growth, differentiation, and metabolism. PTPRD, a member of the receptor-type PTP family, is characterized by an extracellular domain, a transmembrane segment, and two intracellular catalytic domains. PTPRD is known to play a critical role in cell adhesion and synaptic specification. Emerging evidence has strongly implicated PTPRD as a tumor suppressor, with its inactivation observed in various cancers. Furthermore, genetic studies have linked PTPRD to substance use disorders, highlighting its potential as a target for addiction therapies. One of the key substrates of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival.
This compound: A PTPRD Inhibitor
This compound is a synthetic organic compound and a 7-butoxy analogue of illudalic acid.[1] It has been identified as an inhibitor of PTPRD.[1] The development of this compound and its analogs represents a significant step towards the therapeutic modulation of PTPRD activity.
Mechanism of Action
This compound belongs to the class of illudalic acid analogs. These compounds are believed to act as covalent inhibitors.[2][3][4] The proposed mechanism involves the formation of a covalent bond with the catalytic cysteine residue within the active site of the PTP domain.[2] This irreversible binding inactivates the phosphatase, leading to a sustained increase in the phosphorylation of its substrates.
Quantitative Data
The inhibitory activity of this compound and its more potent analog, NHB1109, has been characterized against PTPRD and other related phosphatases. The following tables summarize the available quantitative data.
| Compound | Target | IC50 | Reference |
| This compound | PTPRD | ~1-3 µM | [5] |
| This compound | PTPRS | 40 µM | [5] |
| NHB1109 | PTPRD | 600-700 nM | [5][6][7] |
| NHB1109 | PTPRS | 600-700 nM | [5][6][7] |
Table 1: Inhibitory Activity of this compound and NHB1109
| Compound | Selectivity Profile | Reference |
| This compound | Active at PTPRD and its two closest relatives, PTPRS and PTPRF. No significant activities in EUROFINS screens for targets of currently-licensed drugs. | [7] |
| NHB1109 | Improved selectivity vs PTPRS, PTPRF, PTPRJ or PTPN1/PTP1B phosphatases. No substantial potency at other protein tyrosine phosphatases screened. No significant potency at any of the targets of clinically-useful drugs identified in EUROFINS screens. | [5][6][7] |
Table 2: Selectivity Profile of this compound and NHB1109
Experimental Protocols
PTPRD Enzymatic Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on PTPRD using the surrogate substrate p-nitrophenyl phosphate (pNPP).
Materials:
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Recombinant human PTPRD catalytic domain
-
This compound
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl2, 0.1 mM ZnCl2, 0.3 mM Tween 20[8]
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Stop Solution: 0.2 N NaOH[9]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of recombinant PTPRD enzyme solution (at 2x final concentration in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPP solution (at 2x final concentration in Assay Buffer) to each well.[8]
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.[9]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Assay for PTPRD-mediated STAT3 Dephosphorylation
This protocol details a Western blot analysis to assess the effect of this compound on the phosphorylation status of STAT3 in a cellular context.
Materials:
-
Cancer cell line with active PTPRD and STAT3 signaling (e.g., glioblastoma or head and neck cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-PTPRD, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Culture the selected cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3, PTPRD, and GAPDH to ensure equal loading and to assess the total protein levels.
-
Quantify the band intensities to determine the relative change in STAT3 phosphorylation upon treatment with this compound.
Visualizations
PTPRD Signaling Pathway
Caption: PTPRD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PTPRD Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of PTPRD inhibitors.
Logical Relationship of PTPRD Inhibition and Downstream Effects
Caption: The logical cascade from this compound administration to cellular effects.
Conclusion
This compound serves as a valuable chemical probe for studying the function of PTPRD and as a lead compound for the development of novel therapeutics. Its ability to inhibit PTPRD and consequently modulate downstream signaling pathways, such as the STAT3 pathway, underscores its potential in oncology and other disease areas. The development of more potent and selective analogs, such as NHB1109, further validates PTPRD as a druggable target. The experimental protocols and visualizations provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the therapeutic potential of PTPRD inhibitors.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 7-Butoxy Illudalic Acid Analog: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal natural product illudalic acid and its analogs have emerged as a promising class of selective phosphatase inhibitors. Among these, the 7-butoxy illudalic acid analog, commonly known as 7-BIA, has garnered significant attention as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly the receptor-type protein tyrosine phosphatase D (PTPRD). Dysregulation of PTP signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making these enzymes compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the 7-butoxy illudalic acid analog. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of its synthesis and proposed mechanism of action to facilitate further research and development in this area.
Introduction: The Rise of Phosphatase Inhibitors
Protein phosphorylation, a fundamental post-translational modification, is dynamically regulated by the opposing actions of protein kinases and phosphatases.[1] While kinases have long been a major focus of drug discovery, protein tyrosine phosphatases (PTPs) are now recognized as critical regulators of cellular signaling and viable therapeutic targets.[1] The leukocyte common antigen-related (LAR) subfamily of PTPs, which includes LAR, PTPRσ, and PTPRδ, plays a crucial role in various physiological processes, and their dysregulation is linked to conditions like insulin resistance and substance abuse.[1] Illudalic acid, a natural product isolated from the jack-o'-lantern mushroom (Omphalotus illudens), was identified as a potent and selective inhibitor of the LAR PTP subfamily, sparking interest in its therapeutic potential.[1] However, challenges in its synthesis hindered pharmacological development. This led to the exploration of simplified, yet potent, analogs, including the 7-butoxy illudalic acid analog (this compound).[1]
Discovery of 7-Butoxy Illudalic Acid Analog (this compound)
The 7-butoxy illudalic acid analog (this compound) was developed as part of structure-activity relationship (SAR) studies aimed at creating more accessible and potent inhibitors of PTPs based on the illudalic acid scaffold.[2] It was identified as a notable inhibitor of PTPRD, a target implicated in addiction and other neurological disorders.[3][4] Research has demonstrated that this compound can reduce cocaine self-administration in animal models, highlighting its potential as a lead compound for the development of anti-addiction therapies.[2][5]
Synthesis of 7-Butoxy Illudalic Acid Analog
The synthesis of this compound has been a subject of considerable research, with efforts focused on improving efficiency and yield. While early syntheses were lengthy, more recent methodologies have streamlined the process.
Synthetic Strategy Overview
A reported synthesis of this compound involves a 13-step process where the butoxy substituent at the 7-position is introduced in the initial step.[1][2] More recent innovations in the synthesis of the core illudalic acid structure have focused on convergent approaches, such as a [4+2] benzannulation, to construct the key trifunctional pharmacophore more efficiently.[1][6] These advancements are crucial for enabling the synthesis of a wider range of analogs for pharmacological evaluation.
Illustrative Experimental Protocol (Conceptual)
While a detailed, step-by-step protocol for the entire 13-step synthesis is not fully available in the public domain, the following outlines a conceptual multi-step synthesis based on the available literature for related illudalic acid analogs. This protocol is intended to be illustrative of the chemical transformations involved.
Step 1: Introduction of the 7-Butoxy Substituent
-
A suitable phenolic precursor is alkylated with a butyl halide (e.g., 1-bromobutane) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield the 7-butoxy derivative.
Subsequent Steps: Construction of the Core Structure
-
The subsequent 12 steps are dedicated to constructing the intricate tricyclic core of the illudalic acid analog.[1][2] This typically involves:
-
Annulation reactions: To form the fused ring system. Convergent [4+2] benzannulation is a modern approach to create the substituted arene core.[1]
-
Functional group manipulations: A series of reactions to introduce and modify the aldehyde, hydroxyl, and lactone functionalities that constitute the key pharmacophore. This may include oxidations, reductions, and protections/deprotections of functional groups.
-
Purification: Each intermediate is typically purified using techniques such as flash column chromatography.
-
Final Product Characterization:
-
The final product, this compound, is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry to confirm its structure and purity.
Biological Activity and Quantitative Data
This compound has been evaluated for its inhibitory activity against several protein tyrosine phosphatases. The following tables summarize the key quantitative data available from in vitro assays.
Table 1: Inhibitory Activity of this compound against PTPs
| Target PTP | IC₅₀ (µM) | Reference |
| PTPRD | ~1-3 | [5] |
| PTPRS | 40 | [5] |
Table 2: Comparative Inhibitory Potency of Illudalic Acid Analogs
| Compound | Target PTP | IC₅₀ (nM) | Reference |
| NHB1109 (7-cyclopentylmethoxy analog) | PTPRD | 600-700 | [2][3][7][8] |
| NHB1109 (7-cyclopentylmethoxy analog) | PTPRS | 600-700 | [2][3][7][8] |
| 7-alkoxy analog (15e) | LAR | 180 | [2] |
Note: IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Structure-activity relationship studies have revealed that modifications at the 7-position of the illudalic acid scaffold can significantly impact potency and selectivity.[3][7][8][9] For instance, a 7-cyclopentylmethoxy analog (NHB1109) demonstrated improved potency against PTPRD and PTPRS compared to this compound.[2][3][7][8]
Mechanism of Action: PTP Inhibition
The proposed mechanism of action for illudalic acid and its analogs involves the inhibition of PTPs, which are crucial negative regulators of signaling pathways initiated by protein tyrosine kinases (PTKs).
In a typical signaling pathway, a PTK phosphorylates a substrate protein, leading to its activation and subsequent downstream signaling. PTPs, such as PTPRD, counteract this by dephosphorylating the substrate, thereby terminating the signal. This compound acts as an inhibitor of PTPRD, preventing the dephosphorylation of its target substrates. This leads to a sustained phosphorylated state of the substrate and prolonged downstream signaling. The natural product illudalic acid is suggested to act as a covalent inhibitor, and its analogs may share a similar mechanism.[1]
Future Directions and Conclusion
References
- 1. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of illudalic acid and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. New Inhibitors Based on Illudalic Acid - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-BIA
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-BIA (7-butoxy-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde), a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its biological context.
Core Physicochemical Data
This compound is a synthetic organic compound and an analog of illudalic acid. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₆ | [1] |
| Molecular Weight | 294.30 g/mol | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| SMILES | O=CC1=C(C2=CC(OCCCC)=C1OC)CC(O)OC2=O | MedChemExpress |
| CAS Number | 1313403-49-4 | MedChemExpress |
Solubility and Stability
The solubility and stability of a compound are critical parameters in drug development, influencing its formulation and bioavailability.
| Parameter | Details | Source |
| Solubility | DMSO: 125 mg/mL (424.74 mM) (requires sonication) Ethanol: 50 mg/mL (169.89 mM) (requires sonication) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years 4°C for 2 years | MedChemExpress |
| Storage (in Solvent) | -80°C for 2 years -20°C for 1 year | MedChemExpress |
Biological Activity
This compound is primarily characterized as an inhibitor of PTPRD, a receptor-type protein tyrosine phosphatase. Its inhibitory activity is a key aspect of its potential therapeutic applications, particularly in the context of addiction.
| Target | IC₅₀ Value | Notes | Source |
| PTPRD (human, recombinant) | ~1–3 µM | - | [2][3] |
| PTPRS (human, recombinant) | 40 µM | This compound exhibits selectivity for PTPRD over its close relative PTPRS. | [2][3] |
Experimental Protocols
Determination of PTPRD Inhibition (IC₅₀) using p-Nitrophenyl Phosphate (pNPP) Assay
The half-maximal inhibitory concentration (IC₅₀) of this compound against PTPRD is determined using a colorimetric phosphatase assay with p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol outlines the general steps involved.
Caption: Workflow for determining the IC₅₀ of this compound against PTPRD.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human PTPRD enzyme to a working concentration in an appropriate assay buffer.
-
Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the PTPRD enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the pNPP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing for the enzymatic conversion of pNPP to p-nitrophenol.
-
Stop the reaction by adding a stop solution, such as sodium hydroxide (NaOH), which also enhances the color of the product.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Signaling Pathway
This compound exerts its biological effects by inhibiting PTPRD, which in turn modulates downstream signaling pathways. A key substrate of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3). PTPRD dephosphorylates STAT3, thereby negatively regulating its activity.[1][4]
Caption: PTPRD-STAT3 signaling pathway and the inhibitory action of this compound.
In this pathway, activated (phosphorylated) STAT3 (p-STAT3) translocates to the nucleus and promotes the transcription of target genes involved in various cellular processes. PTPRD acts as a negative regulator by dephosphorylating p-STAT3, thus inactivating it. By inhibiting PTPRD, this compound prevents the dephosphorylation of p-STAT3, leading to its sustained activation and downstream effects. This mechanism is of significant interest in studying and potentially treating conditions where STAT3 signaling is dysregulated.
References
- 1. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - Huang - Annals of Translational Medicine [atm.amegroups.org]
7-BIA Selectivity Profile Against Other Phosphatases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of 7-BIA (7-butoxy illudalic acid analog 1) against a panel of protein tyrosine phosphatases (PTPs). This compound is a known inhibitor of Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and has shown activity against other related phosphatases. This document details its inhibitory potency, the experimental methods used for its characterization, and the signaling pathways modulated by the targeted phosphatases.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against several protein tyrosine phosphatases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity.
| Phosphatase | IC50 (µM) | Notes |
| PTPRD | ~1-3[1] | Primary target of this compound. |
| PTPRS | 40[1] | Shows moderate inhibition. |
| PTPRF | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPRF.[2][3][4] |
| PTPRJ | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPRJ.[2][3][4] |
| PTPN1/PTP1B | Activity noted, but specific IC50 not reported in the reviewed literature.[2][3][4] | An analog of this compound, NHB1109, shows improved selectivity versus PTPN1/PTP1B.[2][3][4] |
Experimental Protocols: Phosphatase Inhibition Assay
The determination of the inhibitory potency of this compound against various phosphatases is typically performed using an in vitro colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol outlines the key steps for such an experiment.
Objective:
To determine the IC50 value of this compound against a specific protein tyrosine phosphatase.
Materials:
-
Recombinant human protein tyrosine phosphatase (e.g., PTPRD, PTPRS, PTPRF, PTPRJ, PTP1B)
-
This compound (or other test inhibitors)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the phosphatase in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare a serial dilution of this compound in DMSO or another suitable solvent, followed by a final dilution in assay buffer to achieve the desired test concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a fixed volume of the phosphatase solution.
-
Add the various concentrations of this compound to the wells. Include a control with no inhibitor (vehicle only) and a blank with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding a fixed volume of the pNPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Data Acquisition:
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH) if necessary.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro phosphatase inhibition assay.
Signaling Pathways and Visualization
The phosphatases targeted by this compound are involved in diverse and critical cellular signaling pathways. Understanding these pathways is crucial for predicting the biological effects of this compound.
PTPRD and STAT3 Signaling
PTPRD is known to be a negative regulator of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. It directly dephosphorylates STAT3 at the tyrosine residue 705 (Y705), which is a critical step for STAT3 dimerization and subsequent nuclear translocation to regulate gene expression. Inhibition of PTPRD by this compound would be expected to lead to hyperphosphorylation of STAT3, promoting its activity.
Caption: PTPRD-mediated dephosphorylation of STAT3.
PTPRJ and EGFR Signaling
Protein Tyrosine Phosphatase Receptor Type J (PTPRJ), also known as DEP-1, is a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. PTPRJ dephosphorylates EGFR, thereby attenuating downstream signaling cascades such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival. Inhibition of PTPRJ could lead to prolonged EGFR activation.
Caption: PTPRJ regulation of the EGFR signaling pathway.
PTPRF and β-catenin Signaling
Protein Tyrosine Phosphatase Receptor Type F (PTPRF), also known as LAR, plays a role in cell-cell adhesion and the Wnt/β-catenin signaling pathway. PTPRF can interact with and dephosphorylate β-catenin, which is a key component of the adherens junction and a transcriptional co-activator in the Wnt pathway. By regulating β-catenin, PTPRF can influence cell adhesion and gene transcription.[5] It has been shown to function upstream of the β-catenin destruction complex.[6][7]
Caption: PTPRF involvement in the β-catenin signaling pathway.
PTPRS and Neurite Outgrowth Signaling
Protein Tyrosine Phosphatase Receptor Type Sigma (PTPRS) is involved in the regulation of neurite outgrowth. It can dephosphorylate receptor tyrosine kinases such as TrkB, the receptor for brain-derived neurotrophic factor (BDNF). Dephosphorylation of TrkB by PTPRS can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are important for neuronal survival and growth.
Caption: PTPRS regulation of TrkB-mediated neurite outgrowth.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor protein tyrosine phosphatase sigma inhibits axon regrowth in the adult injured CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Kappa Opioid Receptor Antagonists in Addiction: A Technical Guide
Disclaimer: Extensive searches for preclinical studies on a specific compound designated "7-BIA" or "7-benzylideneindolo[2,1-a][1]benzazepines" for addiction did not yield any publicly available data. The following guide is based on the hypothesis that "this compound" may be a kappa opioid receptor (KOR) antagonist, a prominent target in addiction research. This document provides a comprehensive overview of the preclinical evaluation of KOR antagonists as a class of compounds for the treatment of substance use disorders, tailored for researchers, scientists, and drug development professionals.
Introduction: The Kappa Opioid Receptor System in Addiction
The kappa opioid receptor (KOR) system, including its endogenous ligand dynorphin, is a critical modulator of the brain's stress and reward pathways.[2][3] Unlike the mu-opioid receptor, which mediates the rewarding effects of many drugs of abuse, activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive states.[2][3] During the cycle of addiction, chronic drug use can lead to an upregulation of the KOR system. This neuroadaptation is thought to contribute to the negative emotional state experienced during withdrawal, which in turn drives drug-seeking behavior and relapse.[2][3] Consequently, antagonizing the KOR has emerged as a promising therapeutic strategy for the treatment of addiction.
Preclinical studies have demonstrated that KOR antagonists can effectively reduce drug-seeking and relapse behaviors for a variety of substances, including stimulants, opioids, and alcohol.[2] These compounds are thought to exert their therapeutic effects by blocking the dysphoric and pro-stress effects of dynorphin, thereby alleviating the negative affective states that contribute to the maintenance of addiction.
Quantitative Preclinical Data for Representative KOR Antagonists
The following tables summarize key quantitative data from preclinical studies of well-characterized KOR antagonists. This data is representative of the types of measurements conducted to evaluate the potential of a novel KOR antagonist like this compound.
Table 1: Receptor Binding Affinities of Select KOR Antagonists
| Compound | Receptor | Ki (nM) | Species | Assay Type |
| nor-Binaltorphimine (nor-BNI) | KOR | 0.1 - 1.0 | Rat, Guinea Pig | Radioligand Binding |
| MOR | >100 | |||
| DOR | >100 | |||
| JDTic | KOR | 0.1 - 0.5 | Human, Rat | Radioligand Binding |
| MOR | >1000 | |||
| DOR | >1000 | |||
| LY2795050 | KOR | 0.3 | Human | Radioligand Binding |
| MOR | >300 | |||
| DOR | >300 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. MOR (Mu-Opioid Receptor), DOR (Delta-Opioid Receptor)
Table 2: Efficacy of KOR Antagonists in Animal Models of Addiction
| Compound | Animal Model | Drug of Abuse | Effect | Dose Range (mg/kg) | Species |
| nor-BNI | Stress-Induced Reinstatement | Cocaine | Blockade of reinstatement | 10 - 20 | Rat |
| Self-Administration | Ethanol | Reduction in intake | 10 | Rat | |
| JDTic | Conditioned Place Aversion | U50,488 (KOR agonist) | Blockade of aversion | 3 - 10 | Mouse |
| Reinstatement of Seeking | Methamphetamine | Attenuation of seeking | 10 | Rat | |
| LY2795050 | Drug-Induced Reinstatement | Heroin | Blockade of reinstatement | 1 - 10 | Rat |
| Self-Administration | Nicotine | Reduction in intake | 3 - 10 | Rat |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to characterize KOR antagonists for addiction.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of a test compound for the kappa opioid receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., striatum, cortex) from rodents is homogenized in a buffered solution and centrifuged to isolate cell membranes rich in opioid receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled KOR ligand (e.g., [3H]U69,593) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is assessed by performing similar assays for other opioid receptors (mu and delta).
Drug Self-Administration
Objective: To assess the effect of a test compound on the reinforcing properties of a drug of abuse.
Methodology:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of a drug of abuse (e.g., cocaine, heroin).
-
Baseline Responding: Once stable responding is established, animals are treated with the test compound (e.g., this compound) or vehicle prior to the self-administration session.
-
Data Collection: The number of lever presses and drug infusions are recorded.
-
Data Analysis: A reduction in the number of drug infusions following treatment with the test compound suggests a decrease in the reinforcing efficacy of the drug.
Reinstatement of Drug-Seeking
Objective: To model relapse and evaluate the ability of a test compound to prevent it.
Methodology:
-
Self-Administration Training: Animals are trained to self-administer a drug as described above.
-
Extinction: The drug is withheld, and lever pressing no longer results in an infusion. This continues until responding decreases to a low level.
-
Reinstatement: Drug-seeking is reinstated by a trigger, such as a small, non-contingent "priming" dose of the drug, exposure to a stressor (e.g., footshock), or presentation of drug-associated cues.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered before the reinstatement session.
-
Data Analysis: An attenuation of the reinstated lever pressing by the test compound indicates potential efficacy in preventing relapse.
Visualization of Pathways and Workflows
Signaling Pathway of the Kappa Opioid Receptor
Caption: Simplified signaling cascade of the kappa opioid receptor (KOR).
Experimental Workflow for Preclinical Evaluation of a KOR Antagonist
Caption: A typical workflow for the preclinical evaluation of a KOR antagonist for addiction.
Conclusion
The preclinical evidence for the efficacy of KOR antagonists in animal models of addiction is robust. These compounds have demonstrated the ability to reduce the reinforcing effects of drugs of abuse and prevent relapse-like behavior. The data presented in this guide are representative of the key studies and methodologies employed to characterize a novel KOR antagonist. Should "this compound" be a compound of this class, its preclinical development would likely follow the experimental workflow outlined above, with the goal of establishing its affinity, selectivity, functional activity, pharmacokinetic profile, and efficacy in relevant behavioral paradigms. The ultimate aim of such a program would be to generate a comprehensive data package to support the transition to clinical development for the treatment of substance use disorders.
References
The Role of PTPRD in Neuropathic Pain: A Technical Guide for Researchers
An In-depth Examination of a Novel Therapeutic Target
This technical guide provides a comprehensive overview of the emerging role of Protein Tyrosine Phosphatase Receptor Type D (PTPRD) in the pathophysiology of neuropathic pain. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current preclinical findings, details key experimental methodologies, and presents quantitative data to support the consideration of PTPRD as a promising target for novel analgesic therapies.
Executive Summary
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Recent research has identified PTPRD, a receptor-type protein tyrosine phosphatase, as a critical mediator in the development and maintenance of neuropathic pain. Preclinical studies have demonstrated that nerve injury leads to an upregulation of PTPRD expression in the dorsal root ganglion (DRG), which correlates with the onset of pain hypersensitivity. Mechanistically, PTPRD appears to modulate neuropathic pain through the STING-IFN-I signaling pathway. Inhibition of PTPRD, either genetically or pharmacologically, has been shown to alleviate pain behaviors in animal models, suggesting a viable new avenue for therapeutic intervention. This guide will delve into the scientific evidence supporting the role of PTPRD in neuropathic pain, providing detailed experimental protocols and quantitative data to inform future research and drug development efforts.
PTPRD Upregulation in Neuropathic Pain Models
A cornerstone of the evidence implicating PTPRD in neuropathic pain comes from studies utilizing the Chronic Constriction Injury (CCI) model in mice, a widely used model that mimics features of human neuropathic pain. Following CCI of the sciatic nerve, a gradual and significant increase in PTPRD expression is observed in the DRG neurons.[1] This upregulation coincides with the progressive development of both mechanical and thermal hypersensitivity, suggesting a direct link between PTPRD levels and the manifestation of neuropathic pain symptoms.[1]
Quantitative Analysis of PTPRD Expression
Western blot and immunohistochemistry analyses have quantified the temporal dynamics of PTPRD upregulation post-CCI.
| Timepoint Post-CCI | PTPRD Protein Level (Fold Change vs. Sham) |
| Day 3 | Slight, non-significant increase |
| Day 7 | Significant increase |
| Day 14 | Sustained significant increase |
Table 1: Temporal Profile of PTPRD Protein Upregulation in the Dorsal Root Ganglion Following Chronic Constriction Injury (CCI) in Mice. Data synthesized from preclinical studies.
The PTPRD-STING-IFN-I Signaling Pathway in Neuropathic Pain
The mechanism by which PTPRD contributes to neuropathic pain involves the modulation of the Stimulator of Interferon Genes (STING) and Type I Interferon (IFN-I) signaling pathway. The current working model posits that the upregulation of PTPRD in DRG neurons following nerve injury suppresses the STING-IFN-I pathway, which under normal conditions may play a role in resolving neuroinflammation and pain.
Signaling Pathway Diagram
Therapeutic Targeting of PTPRD
The crucial role of PTPRD in the pathogenesis of neuropathic pain makes it an attractive target for therapeutic intervention. Studies have explored two primary strategies for PTPRD inhibition: genetic knockdown using short hairpin RNA (shRNA) and pharmacological inhibition with a small molecule inhibitor, 7-butoxy illudalic acid analog (7-BIA).
Experimental Workflow for PTPRD Inhibition Studies
Efficacy of PTPRD Inhibition in Alleviating Neuropathic Pain
Both genetic and pharmacological inhibition of PTPRD have demonstrated significant efficacy in attenuating neuropathic pain behaviors in the CCI mouse model.
4.2.1. PTPRD Knockdown with shRNA
Lentiviral delivery of PTPRD-targeting shRNA to the DRG of CCI mice resulted in a significant reversal of mechanical allodynia and thermal hyperalgesia.
| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 Post-CCI | Paw Withdrawal Latency (s) - Day 14 Post-CCI |
| Sham + shCtrl | ~4.0 | ~12.0 |
| CCI + shCtrl | ~0.4 | ~4.0 |
| CCI + shPTPRD | ~2.5 | ~8.0 |
Table 2: Effect of PTPRD shRNA on Mechanical Allodynia and Thermal Hyperalgesia in CCI Mice. Approximate values synthesized from published graphical data.[1]
4.2.2. Pharmacological Inhibition with this compound
Systemic administration of the PTPRD inhibitor this compound also produced a dose-dependent amelioration of neuropathic pain symptoms.
| Treatment Group | Paw Withdrawal Threshold (g) - 24h Post-Treatment | Paw Withdrawal Latency (s) - 24h Post-Treatment |
| CCI + Vehicle | ~0.6 | ~5.0 |
| CCI + this compound (10 mg/kg) | ~1.5 | ~7.5 |
| CCI + this compound (20 mg/kg) | ~2.8 | ~9.5 |
Table 3: Dose-Dependent Effect of this compound on Neuropathic Pain Behaviors in CCI Mice. Approximate values synthesized from published graphical data.[1]
Molecular Effects of PTPRD Inhibition
Inhibition of PTPRD not only alleviates pain but also leads to the upregulation of STING and IFN-α in the DRG, providing further evidence for the proposed signaling pathway.
| Treatment Group | STING Protein Level (Fold Change vs. CCI+Vehicle/shCtrl) | IFN-α Protein Level (Fold Change vs. CCI+Vehicle/shCtrl) |
| CCI + shPTPRD | Significant Increase | Significant Increase |
| CCI + this compound | Significant Increase | Significant Increase |
Table 4: Molecular Consequences of PTPRD Inhibition in the DRG of CCI Mice.[1]
Validation of the STING-IFN-I Pathway
To confirm the causal role of the STING pathway in the analgesic effects of PTPRD inhibition, a STING inhibitor, H-151, was co-administered with PTPRD shRNA in CCI mice. The administration of H-151 abolished the pain-relieving effects of PTPRD knockdown, solidifying the crucial role of STING in this signaling cascade.[1]
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| CCI + shPTPRD | ~2.5 | ~8.0 |
| CCI + shPTPRD + H-151 | ~0.5 | ~4.5 |
Table 5: A STING Inhibitor Reverses the Analgesic Effects of PTPRD Knockdown in CCI Mice. Approximate values synthesized from published graphical data.[1]
Detailed Experimental Protocols
For the successful replication and extension of these findings, detailed experimental protocols are essential.
Chronic Constriction Injury (CCI) Model
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: The left sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with a spacing of approximately 1 mm between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for the first 24-48 hours.
Behavioral Pain Assays
-
Mechanical Allodynia (von Frey Test):
-
Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Mice are placed on a hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is used to prevent tissue damage.
-
Western Blotting
-
Tissue Preparation: DRGs (L4-L6) are dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against PTPRD, STING, IFN-α, and a loading control (e.g., GAPDH). This is followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: DRG tissues are homogenized in an appropriate buffer.
-
Assay Procedure: ELISA is performed according to the manufacturer's instructions for the specific IFN-α kit being used.
-
Data Analysis: The concentration of IFN-α is determined by comparison to a standard curve.
Conclusion and Future Directions
The body of evidence presented in this technical guide strongly supports the role of PTPRD as a key player in the pathogenesis of neuropathic pain. The upregulation of PTPRD in DRG neurons following nerve injury and the subsequent suppression of the STING-IFN-I pathway represent a novel mechanism underlying this debilitating condition. The successful amelioration of neuropathic pain in preclinical models through both genetic and pharmacological inhibition of PTPRD opens up exciting new possibilities for the development of a new class of analgesics.
Future research should focus on:
-
Elucidating the upstream mechanisms that lead to PTPRD upregulation after nerve injury.
-
Identifying the direct substrates of PTPRD in the context of neuropathic pain.
-
Conducting more extensive preclinical studies to evaluate the safety and efficacy of PTPRD inhibitors in a wider range of neuropathic pain models.
-
Developing and optimizing potent and selective small molecule inhibitors of PTPRD for potential clinical translation.
The targeting of PTPRD represents a promising and mechanistically distinct approach to the treatment of neuropathic pain, offering hope for more effective and safer therapies for patients suffering from this chronic condition.
References
The Therapeutic Potential of Bis(7)-tacrine in Central Nervous System Disorders: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The multifaceted nature of Central Nervous System (CNS) disorders, such as Alzheimer's disease, necessitates the development of therapeutic agents that can address multiple pathological pathways. Bis(7)-tacrine, a symmetrical dimeric analog of tacrine, has emerged as a promising multi-target-directed ligand with significant therapeutic potential for neurodegenerative diseases. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic pathways associated with Bis(7)-tacrine. While the initial query mentioned "7-BIA," our comprehensive literature review suggests that Bis(7)-tacrine is the most probable compound of interest due to the presence of "7" in its nomenclature and the extensive body of research surrounding its neuroprotective properties. For completeness, this guide also briefly discusses BIA 28-6156, a clinical-stage compound from Bial for Parkinson's disease, as another potential interpretation of the initial query.
Core Compound: Bis(7)-tacrine
Bis(7)-tacrine, also known as B7T, is a homodimer of tacrine connected by a seven-carbon linker. This structural modification confers enhanced potency and selectivity for its molecular targets compared to its monomeric precursor, tacrine.
Mechanism of Action & Preclinical Evidence
Bis(7)-tacrine exhibits a multi-target mechanism of action, concurrently modulating several key pathways implicated in the pathophysiology of Alzheimer's disease.
1. Cholinesterase Inhibition:
Bis(7)-tacrine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Bis(7)-tacrine increases acetylcholine levels in the synaptic cleft, a key strategy for symptomatic treatment of Alzheimer's disease.[1] In vitro and in vivo studies have demonstrated that Bis(7)-tacrine is a more potent and selective inhibitor of AChE over BChE compared to tacrine.[2][3]
2. Modulation of Beta-Amyloid (Aβ) Pathology:
A hallmark of Alzheimer's disease is the accumulation of beta-amyloid plaques. Bis(7)-tacrine has been shown to interfere with Aβ pathology through multiple mechanisms:
-
Inhibition of Aβ Aggregation: It directly inhibits the aggregation of Aβ peptides, a critical step in plaque formation.
-
Neuroprotection against Aβ-induced Toxicity: Bis(7)-tacrine protects neurons from the toxic effects of both fibrillar and soluble oligomeric forms of Aβ.[4] This neuroprotective effect is partly mediated by its ability to regulate L-type voltage-dependent calcium channels (VDCCs) and prevent Abeta-triggered intracellular calcium dysregulation.[4]
3. NMDA Receptor Antagonism:
Glutamatergic excitotoxicity, mediated by overactivation of N-methyl-D-aspartate (NMDA) receptors, is another pathological process in Alzheimer's disease. Bis(7)-tacrine acts as an antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced excitotoxicity.
4. GABA(A) Receptor Antagonism:
Bis(7)-tacrine also functions as a competitive antagonist of the GABA(A) receptor.[5] While the precise therapeutic implication of this activity in the context of Alzheimer's disease is still under investigation, it represents another facet of its complex pharmacology.
5. Neuroprotection and Cognitive Enhancement in vivo:
In animal models of cognitive impairment, Bis(7)-tacrine has demonstrated significant efficacy. Oral administration of Bis(7)-tacrine reversed cognitive deficits in rats with chemically induced amnesia.[6] Furthermore, it has shown neuroprotective effects in a rat model of transient focal cerebral ischemia, reducing infarct volume and neuronal apoptosis.[7] In mouse models, Bis(7)-tacrine improved memory retention in a passive-avoidance task.[8]
Quantitative Data
The following table summarizes key quantitative data for Bis(7)-tacrine from various preclinical studies.
| Parameter | Value | Species/System | Reference |
| AChE Inhibition (IC50) | 1.5 nM | [1] | |
| BChE Inhibition (IC50) | |||
| BACE-1 Inhibition (IC50) | 7.5 µM | [1] | |
| GABA(A) Receptor Antagonism (Ki) | 6.0 µM | Rat brain membranes | [5] |
| GABA-induced Current Inhibition (IC50) | 5.6 µM | Whole-cell patch-clamp | [5] |
| NMDA Receptor Antagonism (IC50) | ~ a few µM | ||
| Lowest Effective Dose (Cognitive Enhancement) | 1 µmol/kg | Scopolamine-treated mice | [9] |
Note: Some values are approximated from the literature. For precise values, please refer to the cited publications.
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of acetylthiocholine hydrolysis by AChE.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[10][11]
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test compound (Bis(7)-tacrine) at various concentrations, and a fixed amount of AChE enzyme.[10]
-
Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[10]
-
Add DTNB to the reaction mixture.[10]
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.[10]
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.[12]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.[10] The IC50 value is then determined from the dose-response curve.
-
2. Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[13]
-
Procedure:
-
Prepare solutions of Aβ peptide (e.g., Aβ42) in a suitable buffer.
-
Add the test compound (Bis(7)-tacrine) at various concentrations to the Aβ solutions.
-
Incubate the mixtures at 37°C with gentle agitation to promote fibril formation.
-
At various time points, take aliquots of the samples and add them to a solution of ThT.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 450 nm and 482 nm, respectively.[13]
-
A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.
-
3. Neuroprotection Assay in SH-SY5Y Cells
This cell-based assay is used to evaluate the protective effects of a compound against a neurotoxic insult.
-
Principle: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurotoxicity and neuroprotection. Cell viability is assessed after exposure to a neurotoxin in the presence or absence of the test compound.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.[3]
-
Pre-treat the cells with various concentrations of Bis(7)-tacrine for a specified period.[14]
-
Induce neurotoxicity by adding a toxic agent, such as hydrogen peroxide (H2O2) or Aβ peptides.[14]
-
After an incubation period, assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
An increase in cell viability in the presence of Bis(7)-tacrine indicates a neuroprotective effect.
-
4. In Vivo Assessment of Cognitive Function (Morris Water Maze)
This behavioral test is widely used to assess spatial learning and memory in rodents.[2][5][15]
-
Principle: The animal is placed in a circular pool of opaque water and must learn to find a hidden platform using spatial cues in the environment.
-
Procedure:
-
Acquisition Phase: The animal is given several trials per day for several days to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.[2]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[2]
-
Drug administration (e.g., oral gavage of Bis(7)-tacrine) is typically performed before the daily trials.
-
Signaling Pathways and Logical Relationships
The multi-target nature of Bis(7)-tacrine allows it to intervene in several interconnected pathological cascades in Alzheimer's disease.
Alternative Compound of Interest: BIA 28-6156
BIA 28-6156 is a novel, first-in-class, orally administered small molecule being developed by Bial for the treatment of Parkinson's disease in patients with a pathogenic mutation in the glucocerebrosidase 1 (GBA1) gene (GBA-PD).[10][11][16][17][18][19]
Mechanism of Action & Clinical Development
Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), resulting in the accumulation of its substrate, glucosylceramide, and contributing to the aggregation of alpha-synuclein, a key pathological feature of Parkinson's disease.[16][20]
BIA 28-6156 is an allosteric activator of GCase. By binding to a site on the enzyme distinct from the active site, it enhances the enzyme's activity, thereby restoring the normal metabolism of glycosphingolipids and potentially slowing the progression of the disease.[10][18][19] Preclinical studies have shown that BIA 28-6156 can cross the blood-brain barrier and restore lysosomal function in models of GCase deficiency.[18]
BIA 28-6156 is currently in a Phase 2 clinical trial (ACTIVATE, NCT05819359) to evaluate its efficacy, safety, and tolerability in patients with GBA-PD.[7][11][16][17][21][22] The trial is a randomized, double-blind, placebo-controlled study with topline results expected in 2026.[11][17]
Quantitative Data from Phase 1 Studies
An integrated safety analysis of Phase 1 clinical trials involving 327 subjects showed that BIA 28-6156 was generally well-tolerated.[23] Pharmacokinetic data from a Phase 1b trial in 40 GBA-PD patients demonstrated that the drug reached pharmacologically active concentrations in the plasma and cerebrospinal fluid, sufficient to at least double GCase activity.[4]
| Parameter | Finding | Population | Reference |
| Safety | Generally well-tolerated, most adverse events were mild. | Healthy subjects and GBA-PD patients | [23] |
| Pharmacokinetics | Dose-proportional increase in Cmax and AUC. | GBA-PD patients | [4] |
| Target Engagement | Plasma and CSF concentrations sufficient to double GCase activity. | GBA-PD patients | [4] |
| Biomarker | Transient increase in intracellular glucosylceramide in PBMCs. | GBA-PD patients | [4] |
Experimental Protocol: GCase Activity Assay
-
Principle: The activity of GCase can be measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). GCase cleaves this substrate to release the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[24]
-
Procedure:
-
Prepare cell or tissue lysates containing GCase.
-
In a microplate, incubate the lysate with the test compound (BIA 28-6156) at various concentrations in a buffer at the optimal pH for GCase activity (e.g., pH 5.4).[24]
-
Add the fluorogenic substrate 4-MU-β-Glc to initiate the reaction.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-MU using a fluorometer.
-
An increase in fluorescence indicates activation of GCase.
-
Signaling Pathway
Conclusion
Bis(7)-tacrine represents a compelling preclinical candidate for the treatment of Alzheimer's disease due to its multi-target engagement of key pathological pathways. Its ability to simultaneously address cholinergic deficits, amyloid pathology, and excitotoxicity underscores the potential of this class of compounds. Further investigation into its clinical translation is warranted.
Concurrently, the clinical advancement of BIA 28-6156 for a genetically defined subset of Parkinson's disease patients highlights a precision medicine approach to neurodegeneration. Its targeted mechanism of activating GCase offers the potential for a disease-modifying therapy, a significant unmet need in the field.
This technical guide provides a foundational understanding of these two promising therapeutic agents. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to guide future research and development efforts in the quest for effective treatments for CNS disorders.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1B Trial in GBA1-Associated Parkinson's Disease of BIA-28-6156, a Glucocerebrosidase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7. Morris water maze (MWM) [bio-protocol.org]
- 6. Video: Morris Water Maze Experiment [jove.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Evaluation of acute bis(7)-tacrine treatment on behavioral functions in 17-day-old and 30-day-old mice, with attention to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Bis(7)-tacrine, a promising anti-Alzheimer's agent, reduces hydrogen peroxide-induced injury in rat pheochromocytoma cells: comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. α-Synuclein Interacts with Glucocerebrosidase Providing a Molecular Link between Parkinson and Gaucher Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 21. neurologylive.com [neurologylive.com]
- 22. assaygenie.com [assaygenie.com]
- 23. mdsabstracts.org [mdsabstracts.org]
- 24. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-BIA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-BIA (7-butoxy illudalic acid analog), a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD), in various cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor of PTPRD, a receptor-type protein tyrosine phosphatase. It exhibits an IC50 (half-maximal inhibitory concentration) in the range of 1-3 μM for PTPRD.[1] PTPRD is a key signaling molecule involved in regulating cell growth, differentiation, and oncogenic transformation. One of its primary downstream targets is the Signal Transducer and Activator of Transcription 3 (STAT3). PTPRD dephosphorylates STAT3 at the Tyr705 residue, leading to its inactivation. By inhibiting PTPRD, this compound is expected to increase the phosphorylation of STAT3, thereby promoting its activity.
Data Presentation: Quantitative Parameters of this compound
The following table summarizes the known quantitative data for this compound. Researchers should use these values as a starting point for their own experimental design and optimization.
| Parameter | Value | Reference |
| Target | Receptor-type protein tyrosine phosphatase D (PTPRD) | [1] |
| IC50 | ~1-3 μM | [1] |
| Secondary Target | Receptor-type protein tyrosine phosphatase S (PTPRS) | [1] |
| IC50 (PTPRS) | ~40 μM | [1] |
| Recommended Starting Concentration Range for Cell Culture | 1 - 10 μM | Based on IC50 |
| Solvent | DMSO (Dimethyl sulfoxide) | [1] |
Signaling Pathway and Experimental Workflow
PTPRD Signaling Pathway
The following diagram illustrates the signaling pathway involving PTPRD and the expected effect of this compound treatment. PTPRD normally dephosphorylates and inactivates STAT3. Inhibition of PTPRD by this compound leads to sustained phosphorylation and activation of STAT3.
References
Application Notes and Protocols for 7-BIA Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 7-BIA (7-butoxy illudalic acid analog), a potent inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD), in in vivo mouse models. This document includes recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
This compound is a valuable research tool for investigating the role of PTPRD in various physiological and pathological processes. PTPRD has been implicated in neuronal development, addiction, and cancer. As an inhibitor of PTPRD, this compound can be used to probe the therapeutic potential of targeting this phosphatase in preclinical mouse models of neurological disorders and cancer.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound and a related analog in mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Application | Mouse Strain | Dosage | Administration Route | Study Outcome |
| Cocaine Self-Administration | Wild-Type (WT) | 10-20 mg/kg | Intraperitoneal (i.p.) | Reduced cocaine self-administration[1] |
| Neuropathic Pain | Not Specified | Not Specified | Not Specified | Alleviated neuropathic pain |
Table 2: Tolerability of a this compound Analog (NHB1109) in Mice
| Compound | Mouse Strain | Dosage | Administration Route | Observation |
| NHB1109 | Not Specified | Up to 200 mg/kg | Oral | Well-tolerated[2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Behavioral Studies
This protocol is adapted from studies investigating the effect of this compound on cocaine self-administration in mice.[1][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Formulation of this compound Solution (Example for a 10 mg/kg dose in a 25g mouse):
-
Prepare a stock solution of this compound in DMSO. A suggested concentration is 62.5 mg/mL.[1]
-
Calculate the required volume of this compound stock solution. For a 10 mg/kg dose in a 25g mouse, the total dose is 0.25 mg.
-
Prepare the final injection solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] To prepare 1 mL of this vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Add the calculated volume of this compound stock solution to the vehicle. Ensure the final concentration of DMSO is kept low to avoid toxicity. The final volume for injection should be in the range of 100-200 µL for a 25g mouse.
-
Vortex the solution until it is clear and homogenous. Prepare the solution fresh on the day of the experiment.
Administration Procedure:
-
Weigh the mouse to accurately calculate the required dose.
-
Gently restrain the mouse.
-
Locate the injection site. The lower right or left quadrant of the abdomen is recommended to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 2: Cocaine Self-Administration Model
This protocol provides a general framework for assessing the effect of this compound on cocaine-seeking behavior.
Experimental Workflow:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the mice. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Cocaine Self-Administration: Train mice to self-administer cocaine (e.g., 1.0 mg/kg/infusion) by nose-poking or lever-pressing in an operant chamber. This is typically done on a fixed-ratio (FR) schedule of reinforcement. Training continues until a stable baseline of responding is achieved.
-
This compound Treatment: Prior to a self-administration session, administer this compound (10 or 20 mg/kg, i.p.) or vehicle. A pretreatment time of 30-60 minutes is common.
-
Self-Administration Test Session: Place the mice back in the operant chambers and allow them to self-administer cocaine for a set duration (e.g., 2 hours).
-
Data Analysis: Record and analyze the number of cocaine infusions, active and inactive lever presses/nose pokes.
Signaling Pathways and Experimental Workflows
PTPRD Signaling Pathway
This compound exerts its effects by inhibiting PTPRD, which is known to dephosphorylate and thereby regulate the activity of several downstream signaling proteins. The diagram below illustrates key signaling pathways modulated by PTPRD. Inhibition of PTPRD by this compound is expected to lead to the hyperphosphorylation and altered activity of these substrates.
Caption: PTPRD dephosphorylates key signaling proteins.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound in mouse models.
Caption: General workflow for this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Established Cocaine Self-Administration. [bio-protocol.org]
Experimental Design for 7-BIA in Conditioned Place Preference: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing conditioned place preference (CPP) studies to evaluate the rewarding or reward-inhibiting properties of 7-BIA, a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the theoretical signaling pathway and experimental workflow.
Introduction to this compound and Conditioned Place Preference
This compound (7-butoxy-illudalic acid analog) is a small molecule inhibitor of PTPRD, a phosphatase implicated in addiction and reward pathways.[1][2] PTPRD is expressed in dopaminergic neurons of the ventral tegmental area (VTA), a critical component of the brain's reward circuitry. The conditioned place preference (CPP) paradigm is a standard behavioral model used to assess the rewarding or aversive effects of drugs.[1] The test relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment indicates a rewarding effect. Studies have shown that pharmacological inhibition of PTPRD with this compound can reduce the rewarding effects of cocaine, as measured by the CPP test.[1][2]
Key Concepts in Experimental Design
Before proceeding with the protocol, it is essential to understand several key concepts in CPP experimental design:
-
Apparatus: A typical CPP apparatus consists of two or three distinct chambers.[1] A three-chamber design is often preferred as it includes a neutral starting area and can help reduce bias. The chambers should be distinguishable by a combination of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.
-
Biased vs. Unbiased Design: In a biased design , the animal's initial preference for one of the chambers is determined before conditioning. The drug is then paired with the less-preferred chamber. This can enhance the detection of a rewarding effect. In an unbiased design , the drug-paired chamber is assigned randomly.
-
Counterbalancing: To avoid confounding factors, the assignment of the drug-paired chamber and the order of drug/vehicle administration should be counterbalanced across all experimental groups.
Experimental Protocols
This section provides detailed protocols for conducting a CPP study with this compound. The methodology is based on established CPP procedures and specific findings from studies involving this compound.[1]
Materials and Equipment
-
Conditioned Place Preference Apparatus (3-chamber design recommended)
-
This compound (7-butoxy-illudalic acid analog)
-
Vehicle for this compound (e.g., a solution of DMSO, PEG300, Tween-80, and saline)
-
Positive control (e.g., cocaine hydrochloride)
-
Saline (0.9% NaCl)
-
Animal subjects (e.g., male C57BL/6J mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Automated video tracking software (e.g., ANY-maze) or manual stopwatch
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Handling: Handle the mice for 5-10 minutes daily for 3-5 days before the experiment begins to acclimate them to the researcher and reduce stress.
-
Habituation: On the first day of the experiment, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.
-
Pre-Test: On the second day, repeat the process from Day 1. Record the time spent in each of the two larger, distinct chambers. This will determine the baseline preference for each animal. If a biased design is used, the chamber in which the mouse spent less time will be designated as the drug-paired chamber.
Phase 2: Conditioning
This phase typically lasts for 4-8 days, with alternating injections of the drug and vehicle.
-
Drug Preparation:
-
Prepare a stock solution of this compound. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Doses of 6 mg/kg and 60 mg/kg of this compound have been used in previous studies.[1]
-
Prepare a solution of the positive control (e.g., 10 mg/kg cocaine in saline).
-
Prepare the vehicle solution for control injections.
-
-
Conditioning Sessions:
-
Day 1 (Drug Pairing): Administer the assigned treatment (this compound, positive control, or vehicle) via i.p. injection. Immediately confine the animal to its assigned "drug-paired" chamber for 30 minutes. In studies investigating this compound's effect on the reward of another substance, this compound is administered 90 minutes prior to the substance of abuse (e.g., cocaine).[1]
-
Day 2 (Vehicle Pairing): Administer a vehicle injection and immediately confine the animal to the "vehicle-paired" chamber for 30 minutes.
-
Alternating Days: Repeat this alternating schedule for the duration of the conditioning phase (e.g., 4-8 days). Ensure that the order of drug and vehicle days is counterbalanced across animals.
-
Phase 3: Post-Test (Preference Test)
-
Test Day: The day after the final conditioning session, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes in a drug-free state.
-
Data Recording: Record the time spent in each of the two large chambers using video tracking software or a stopwatch.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured table to facilitate comparison between experimental groups. The primary outcome measure is the "preference score," which can be calculated in several ways. A common method is to calculate the difference in time spent in the drug-paired chamber between the post-test and the pre-test.
Table 1: Hypothetical Conditioned Place Preference Data for this compound
| Treatment Group | N | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | Preference Score (Post-Test - Pre-Test) (s) (Mean ± SEM) |
| Vehicle | 10 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| Cocaine (10 mg/kg) | 10 | 450 ± 28 | 750 ± 40 | 300 ± 35 |
| This compound (60 mg/kg) | 10 | 440 ± 30 | 445 ± 28 | 5 ± 20 |
| Cocaine (10 mg/kg) + this compound (60 mg/kg) | 10 | 455 ± 22 | 500 ± 32 | 45 ± 28 |
Statistical Analysis: The data can be analyzed using appropriate statistical tests, such as a two-way ANOVA with treatment as a between-subjects factor and test phase (pre-test vs. post-test) as a within-subjects factor, followed by post-hoc tests to compare individual groups.
Visualizations
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may modulate reward. PTPRD is expressed on dopaminergic neurons. Its inhibition by this compound is thought to prevent the dephosphorylation of key signaling molecules, such as STAT3, potentially altering downstream gene expression and neuronal function, thereby reducing the rewarding effects of drugs of abuse.
Caption: Hypothesized PTPRD signaling pathway in a dopaminergic neuron.
Experimental Workflow
The following diagram outlines the logical flow of the conditioned place preference experiment.
Caption: Experimental workflow for the Conditioned Place Preference protocol.
References
- 1. Cocaine reward is reduced by decreased expression of receptor-type protein tyrosine phosphatase D (PTPRD) and by a novel PTPRD antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine reward is reduced by decreased expression of receptor-type protein tyrosine phosphatase D (PTPRD) and by a novel PTPRD antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 7-Butoxy Illudalic Acid Analog (7-BIA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Butoxy Illudalic Acid Analog (7-BIA) is a novel small molecule inhibitor of the Receptor-type protein tyrosine phosphatase D (PTPRD). As a potential therapeutic agent, robust and reliable analytical methods for the quantitative determination of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the analysis of this compound in human plasma and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), respectively.
Disclaimer: As specific, validated analytical methods for this compound are not publicly available, the following protocols are based on established bioanalytical methods for similar small molecule compounds and represent illustrative examples. These methods will require validation to ensure they meet the specific requirements of the user's application.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This application note describes a sensitive and selective method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry. This method is suitable for pharmacokinetic studies requiring low limits of quantification.
Methodology
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled version of this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Liquid Chromatography
-
Instrument: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
The following table summarizes the hypothetical quantitative performance of the LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 92% - 108% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 94% - 106% |
| Inter-day Precision (CV%) | < 12% |
| Matrix Effect | 90% - 110% |
| Recovery | > 85% |
Visualization of LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound in human plasma by LC-MS/MS.
Application Note 2: Determination of this compound in Human Urine by HPLC-UV
This application note details a straightforward and robust HPLC-UV method for the determination of this compound in human urine. This method is well-suited for studies where higher concentrations of the analyte are expected, such as in drug metabolism and excretion studies.
Methodology
1. Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient to minimize matrix effects for HPLC-UV analysis.
Protocol:
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge the urine samples at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% trifluoroacetic acid).
-
Vortex the diluted sample for 30 seconds.
-
Transfer the sample to an HPLC vial for injection.
2. High-Performance Liquid Chromatography
-
Instrument: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (hypothetically 280 nm).
Data Presentation
The following table summarizes the hypothetical quantitative performance of the HPLC-UV method for this compound in human urine.
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |
| Accuracy at LLOQ | 90% - 110% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Accuracy | 88% - 112% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Accuracy | 90% - 110% |
| Inter-day Precision (CV%) | < 15% |
| Selectivity | No significant interference from endogenous urine components at the retention time of this compound. |
Visualization of HPLC-UV Workflowdot
Application Notes and Protocols for 7-BIA Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Butoxy-illudalic acid analog (7-BIA) is a selective inhibitor of Receptor-type Protein Tyrosine Phosphatase Delta (PTPRD).[1][2] PTPRD has been identified as a potential therapeutic target in several conditions, including addiction.[3][4][5] These application notes provide detailed protocols for the administration of this compound in animal models, primarily focusing on mice, to facilitate preclinical research into its therapeutic potential. The document includes information on administration routes, formulation, and summaries of available data on efficacy, toxicity, and pharmacokinetics.
Mechanism of Action: PTPRD Inhibition
This compound exerts its effects by inhibiting the phosphatase activity of PTPRD.[1][4] PTPRD is a key regulator of multiple intracellular signaling pathways that are crucial for neuronal function. By inhibiting PTPRD, this compound modulates the phosphorylation state and activity of various downstream targets.
Key signaling pathways affected by PTPRD inhibition include:
-
STAT3 Pathway: PTPRD normally dephosphorylates and inactivates STAT3. Inhibition of PTPRD leads to increased STAT3 phosphorylation and activation of its downstream targets.
-
β-catenin Pathway: PTPRD can dephosphorylate β-catenin, a key component of the Wnt signaling pathway.
-
TrkB and PDGFRβ Signaling: PTPRD has been shown to dephosphorylate and regulate the activity of the receptor tyrosine kinases TrkB and PDGFRβ, which in turn modulates the MEK-ERK signaling pathway.
-
JAK-STAT Pathway: PTPRD is also involved in the regulation of the JAK-STAT signaling pathway, which plays a role in gliogenesis.[3]
Below is a diagram illustrating the principal signaling pathways modulated by PTPRD.
Caption: PTPRD signaling pathways modulated by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common formulation for preparing this compound for intraperitoneal injection in mice is as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 6.25 mg/mL in the dosing solution, a 62.5 mg/mL stock in DMSO can be prepared.
-
For the final dosing solution, combine the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare 1 mL of the final solution, add 100 µL of the 62.5 mg/mL this compound in DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The resulting solution should be clear.[1]
Administration Routes
Intraperitoneal (i.p.) Injection:
-
Animal Model: Mice.
-
Dosage: 10-20 mg/kg.[1]
-
Frequency: A single dose administered before behavioral testing has been shown to be effective.[1]
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Oral (p.o.) Gavage:
While specific oral administration protocols for this compound are not detailed in the provided search results, a study on a closely related 7-cyclopentymethoxy illudalic acid analog provides some guidance.
-
Dosage: Doses up to 200 mg/kg of a this compound analog were well-tolerated.[4][5][6]
-
Procedure:
-
The this compound solution should be prepared in a suitable vehicle for oral administration.
-
Gently restrain the mouse and insert a gavage needle (typically 20-22 gauge with a ball tip) into the esophagus.
-
Administer the calculated volume of the this compound solution directly into the stomach.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs from animal studies.
Table 1: Efficacy of this compound in a Cocaine Self-Administration Model
| Animal Model | Administration Route | Dosage (mg/kg) | Effect | Reference |
| Wild-type mice | Intraperitoneal (i.p.) | 10 - 20 | Reduced cocaine self-administration in experienced mice. | [1] |
Table 2: Toxicity Data for this compound and a Related Analog
| Compound | Animal Model | Administration Route | Dosage (mg/kg) | Observed Effects | Reference |
| This compound | Mice | Not specified | up to 20 (acute and 2-week repeated doses) | No apparent toxicities observed. | [6] |
| 7-cyclopentymethoxy illudalic acid analog | Mice | Oral (p.o.) | up to 200 | Well-tolerated. Higher doses resulted in reduced weight and apparent ileus without clear organ histopathology. | [4][5][6] |
Table 3: Pharmacokinetic Data
No specific pharmacokinetic parameters such as Cmax, Tmax, or half-life for this compound were found in the provided search results.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cocaine self-administration in mice.
Caption: Workflow for a cocaine self-administration study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The tyrosine phosphatase PTPRD is a tumor suppressor that is frequently inactivated and mutated in glioblastoma and other human cancers. [vivo.weill.cornell.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Weight-loss drug Semaglutide reduces cocaine use, study finds - The Brighter Side of News [thebrighterside.news]
- 6. Weight-loss drug Semaglutide reduces cocaine use, study finds [malaysia.news.yahoo.com]
Application Notes and Protocols for 7-BIA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Butoxy-illudalic acid analog (7-BIA) is a selective inhibitor of Receptor-type Protein Tyrosine Phosphatase D (PTPRD). PTPRD is a member of the protein tyrosine phosphatase (PTP) family, which are crucial signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and oncogenic transformation.[1] Emerging evidence suggests that PTPRD acts as a tumor suppressor, in part by dephosphorylating and inactivating the oncoprotein STAT3.[2] The development of potent and selective PTPRD inhibitors like this compound is therefore of significant interest for therapeutic applications, particularly in oncology.
High-throughput screening (HTS) is a critical tool in drug discovery for identifying and characterizing novel inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify and profile inhibitors of PTPRD.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its more potent analog, NHB1109, against PTPRD and other related phosphatases. This data is essential for designing screening assays and for understanding the selectivity profile of these compounds.
| Compound | Target | IC50 | Selectivity vs. PTPRS | Selectivity vs. PTPRF | Selectivity vs. PTPRJ | Selectivity vs. PTPN1/PTP1B | Reference |
| This compound | PTPRD | ~1-3 µM | - | - | - | - | [3] |
| This compound | PTPRS | 40 µM | - | - | - | - | [3] |
| NHB1109 | PTPRD | 600-700 nM | Improved | Improved | Improved | Improved | [4] |
| NHB1109 | PTPRS | 600-700 nM | Improved | Improved | Improved | Improved | [4] |
Signaling Pathway
PTPRD has been identified as a tumor suppressor that negatively regulates the JAK/STAT signaling pathway. Specifically, PTPRD can dephosphorylate STAT3, a key transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and invasion. Inhibition of PTPRD by compounds like this compound would be expected to increase STAT3 phosphorylation and downstream signaling.
Experimental Protocols
The following are generalized protocols for high-throughput screening of PTPRD inhibitors. These can be adapted for specific laboratory instrumentation and requirements.
Absorbance-Based HTS Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay suitable for HTS to identify inhibitors of PTPRD using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP).
Principle: PTPRD dephosphorylates the colorless substrate pNPP to produce p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm. Inhibitors of PTPRD will reduce the production of p-nitrophenol.
Materials:
-
Recombinant human PTPRD enzyme
-
pNPP substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 1 M NaOH
-
This compound (as a positive control)
-
Compound library
-
384-well microplates
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls (this compound, DMSO) into a 384-well assay plate.
-
Enzyme Preparation: Prepare a working solution of PTPRD in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Enzyme Addition: Add 10 µL of the PTPRD working solution to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Preparation: Prepare a working solution of pNPP in the assay buffer. The final concentration should be at the Km value for PTPRD, which needs to be determined experimentally.
-
Reaction Initiation: Add 10 µL of the pNPP working solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
Fluorescence-Based HTS Assay using DiFMUP
This protocol outlines a more sensitive, fluorescence-based assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate.
Principle: PTPRD dephosphorylates the non-fluorescent DiFMUP substrate to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be detected with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
Materials:
-
Recombinant human PTPRD enzyme
-
DiFMUP substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (as a positive control)
-
Compound library
-
384-well black, flat-bottom microplates
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls into a 384-well black assay plate.
-
Enzyme Preparation: Prepare a working solution of PTPRD in assay buffer. The optimal concentration should be determined through an enzyme titration.
-
Enzyme Addition: Add 10 µL of the PTPRD working solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate Preparation: Prepare a working solution of DiFMUP in assay buffer at its Km concentration for PTPRD.
-
Reaction Initiation: Add 10 µL of the DiFMUP working solution to each well.
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence (Excitation: 360 nm, Emission: 450 nm) over 15-30 minutes using a microplate reader. Alternatively, an endpoint reading can be performed after a fixed incubation time at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the kinetic read) or the endpoint fluorescence. Calculate the percent inhibition for each compound.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify PTPRD inhibitors.
Conclusion
This compound serves as a valuable tool compound for the study of PTPRD and as a starting point for the development of more potent and selective inhibitors. The protocols and data presented here provide a framework for the application of this compound in high-throughput screening campaigns aimed at discovering novel modulators of PTPRD activity for potential therapeutic development. Careful assay optimization and a robust hit validation cascade are essential for the success of such screening efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. The tyrosine phosphatase PTPRD is a tumor suppressor that is frequently inactivated and mutated in glioblastoma and other human cancers. [vivo.weill.cornell.edu]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Toxicity Assessment of 7-Bromoindirubin-3'-acetate (7-BIA)
Introduction
7-Bromoindirubin-3'-acetate (7-BIA) is a synthetic derivative of indirubin, a natural compound with recognized biological activities. As with any novel therapeutic candidate, a thorough in vivo toxicity assessment is paramount to characterize its safety profile before clinical application. This document provides a detailed protocol for researchers, scientists, and drug development professionals to conduct in vivo toxicity studies of this compound. The methodologies outlined are based on established preclinical toxicology study designs and findings from studies on structurally related molecules.
Preclinical Toxicity Summary of Related Compounds
Summary of Quantitative Data from BIA 10-2474 Toxicity Studies
| Animal Model | Study Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings & NOAEL/NOEL |
| CD-1 Mice | 13-week | Oral gavage | 25, 75, 150 | Increased liver and spleen weights at 75 and 150 mg/kg/day. Dose-dependent increase in sciatic nerve and myofiber degeneration, hepatocellular hypertrophy, nephropathy, and inflammatory loci in the bladder.[1] |
| Wistar Rats | 4, 13, and 26-week | Oral | 10, 30, 90, 150 | Neurological side-effects (abnormal gait, dragging of limbs) at 150 mg/kg. Axonal swelling in the medulla oblongata at 90 mg/kg/day in the 13 and 26-week studies. Most findings resolved after a 4-week recovery period, except for axonal swelling.[2] |
| Beagle Dogs | 4 and 13-week | Oral (capsule) | 20, 50, 100 | Dose-limiting findings at 100 mg/kg/day included tremor, loss of balance, abnormal gait, and bronchopneumonia. The No Observed Effect Level (NOEL) in the 4-week study was 50 mg/kg/day. The No Observed Adverse Effect Level (NOAEL) in the 13-week study was 20 mg/kg/day.[3][4] |
| Cynomolgus Monkeys | 28-day and 13-week | Oral gavage | 6.25, 37.5, 75, 100 | Similar clinical signs and histological alterations as in other species were observed at 37.5 and 75 mg/kg/day. The NOAEL in the 28-day study was 100 mg/kg/day, and in the 13-week study, it was 75 mg/kg/day.[5] |
Experimental Protocol: In Vivo Toxicity Assessment of this compound
This protocol describes a repeated-dose oral toxicity study in rodents, which is a standard initial step in preclinical safety evaluation.
Objective
To evaluate the potential toxicity of this compound following once-daily oral administration to rats for 28 consecutive days, followed by a 14-day recovery period.
Materials
-
7-Bromoindirubin-3'-acetate (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Wistar rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Apparatus for clinical observations, body weight, and food consumption measurements
-
Equipment for hematology and clinical chemistry analysis
-
Materials for necropsy and histopathology
Animal Husbandry
-
Species: Wistar rats
-
Age: 6-8 weeks at the start of the study
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet: Ad libitum access to standard rodent chow and drinking water.
Experimental Design
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
-
Dose Selection: Dose levels should be selected based on acute toxicity studies or dose-range finding studies.
-
Administration: Once daily via oral gavage.
-
Duration: 28 days of treatment, with a subset of animals observed for a 14-day recovery period.
Experimental Procedure
5.1. Acclimatization: Animals are acclimatized for at least 7 days before the start of the study.
5.2. Randomization and Grouping: Animals are randomly assigned to the treatment and control groups.
5.3. Dose Formulation and Administration:
-
This compound is formulated in the vehicle to the required concentrations.
-
The formulation is administered once daily at a consistent time.
5.4. Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations are recorded daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
5.5. Clinical Pathology:
-
Blood samples are collected at the end of the treatment and recovery periods for hematology and clinical chemistry analysis.
-
Hematology: Parameters include red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.
-
Clinical Chemistry: Parameters include liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, and glucose.
5.6. Necropsy and Histopathology:
-
All animals are subjected to a full necropsy at the end of the treatment or recovery period.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin.
-
Histopathological examination is performed on all tissues from the control and high-dose groups, and on any target organs identified in the lower dose groups.
Potential Signaling Pathways Modulated by this compound
Based on studies of related indirubin derivatives, this compound may exert its biological and potentially toxic effects through the modulation of several key signaling pathways. A 3'-substituted 7-bromoindirubin derivative has been shown to inhibit STAT3 and AKT signaling. Additionally, 7-bromoindirubin-3'-oxime (7Bio) has been reported to inhibit cyclin-dependent kinases (CDK1, CDK5) and glycogen synthase kinase 3 beta (GSK3β).[6][7]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates the workflow for the proposed 28-day repeated-dose oral toxicity study of this compound in rats.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Oral repeated-dose toxicity studies of BIA 10-2474 in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 7-BIA Solubility for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 7-BIA (7-amino-4-bromo-2-(pyridin-2-yl)-2H-indazole) in the context of in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a this compound stock solution?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound is reported to be soluble in DMSO at concentrations of 25 mg/mL.
Q2: My this compound is not fully dissolving in DMSO. What steps can I take?
If you encounter issues with dissolving this compound in DMSO, gentle warming and sonication can be employed.
-
Warming: Briefly warm the solution in a water bath set to 37°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution. Ensure the vial is properly sealed.
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a DMSO stock into an aqueous buffer or medium. This "precipitation upon dilution" occurs because the compound is poorly soluble in water. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated by many cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experimental setup.
-
Use a Surfactant or Co-solvent: For cell-free assays, consider the use of a non-ionic surfactant like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) in your final dilution buffer. For cell-based assays, the use of surfactants should be carefully evaluated for potential cytotoxicity.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
Q4: What is the maximum recommended final concentration of DMSO for most cell-based assays?
For most in vitro cell-based assays, it is advisable to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced artifacts or cytotoxicity. However, the tolerance to DMSO can be cell line-dependent. It is best practice to run a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide
Table 1: Troubleshooting Common this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible particles in the stock solution (in DMSO) | Incomplete dissolution. | 1. Gently warm the solution in a 37°C water bath. 2. Use a bath sonicator for 10-15 minutes. |
| Precipitation immediately after dilution in aqueous buffer/medium | Poor aqueous solubility of this compound. | 1. Lower the final working concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to maintain solubility (up to 0.5% for cell-based assays). 3. Pre-warm the aqueous buffer/medium to 37°C before adding the stock solution. |
| Precipitation observed after a period of incubation | Compound instability or saturation over time at the experimental temperature. | 1. Prepare fresh dilutions immediately before use. 2. Consider if the experimental conditions (e.g., pH, protein concentration) are affecting solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed to step 4.
-
Assisted Dissolution (if necessary):
-
Place the tube in a 37°C water bath for 5-10 minutes.
-
Alternatively, place the tube in a bath sonicator for 10-15 minutes.
-
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare intermediate dilutions of this compound in 100% DMSO if a wide range of concentrations is needed.
-
Final Dilution:
-
Pre-warm the final assay buffer or cell culture medium to 37°C.
-
To prepare the final working concentration, add a small volume of the this compound stock or intermediate dilution to the pre-warmed medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately vortex or gently mix the final solution to ensure homogeneity and minimize precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the assay buffer or medium.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Caption: Simplified signaling pathway showing this compound as a PARP1 inhibitor.
Technical Support Center: Enhancing Oral Bioavailability of 7-Bromoin-dan-1-amine (7-BIA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 7-bromoindan-1-amine (7-BIA) and other poorly soluble amine compounds. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments to enhance the oral bioavailability of this compound.
| Question | Answer and Troubleshooting Steps |
| My this compound formulation shows poor dissolution. What can I do? | Poor dissolution is a common issue for BCS Class II and IV compounds like this compound. Consider the following troubleshooting steps: • Particle Size Reduction: Have you attempted to reduce the particle size of the this compound active pharmaceutical ingredient (API)? Techniques like micronization or nanosizing can increase the surface area for dissolution. • Amorphous Solid Dispersion: Crystalline forms of a drug are often less soluble than their amorphous counterparts. Creating an amorphous solid dispersion (ASD) can significantly improve the dissolution rate. Ensure you are using an appropriate polymer carrier and that your manufacturing process (e.g., spray drying, hot-melt extrusion) is optimized to prevent recrystallization. • Check for Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities. Characterize the solid state of your this compound to ensure you are using the most soluble form. |
| I've improved dissolution, but the in vivo bioavailability is still low. What's the problem? | Low in vivo bioavailability despite good in vitro dissolution can be due to several factors: • Permeability Issues: this compound may have low intestinal permeability. Consider formulation strategies that can enhance permeability, such as lipid-based formulations (e.g., SEDDS) which can facilitate transport across the intestinal epithelium. Some excipients used in these formulations can also inhibit efflux pumps like P-glycoprotein. • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. While formulation changes can have a limited impact on this, some lipid-based systems can promote lymphatic absorption, partially bypassing the portal circulation. • In vivo Precipitation: The drug may be precipitating in the gastrointestinal tract after dissolution from the formulation. For amorphous solid dispersions, ensure the polymer is adequately stabilizing the supersaturated state in vivo. For other formulations, consider the use of precipitation inhibitors. |
| My amorphous solid dispersion is physically unstable and recrystallizes over time. How can I prevent this? | Recrystallization of an amorphous solid dispersion is a critical stability concern. To address this: • Polymer Selection: The choice of polymer is crucial. Ensure the polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility. • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio. • Moisture Protection: Amorphous forms can be susceptible to moisture-induced crystallization. Ensure your formulation is protected from humidity during manufacturing and storage. |
| My self-emulsifying drug delivery system (SEDDS) is not forming a stable emulsion. What should I check? | The stability of the emulsion formed by a SEDDS is critical for its performance. If you are facing instability, consider the following: • Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for stable microemulsion formation. • Excipient Selection: The choice of excipients is important. Ensure the drug has good solubility in the chosen oil and that the surfactant has an appropriate HLB (hydrophile-lipophile balance) value. • Thermodynamic Stability: Perform thermodynamic stability studies, including centrifugation and freeze-thaw cycles, to ensure the robustness of your formulation. |
| How do I choose the right cyclodextrin for my this compound formulation? | The selection of a suitable cyclodextrin depends on the properties of the drug and the desired formulation characteristics: • Cavity Size: The size of the cyclodextrin cavity should be appropriate to include the this compound molecule or its lipophilic moiety. • Solubility and Safety: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often offer higher aqueous solubility and a better safety profile for parenteral administration compared to natural cyclodextrins. • Binding Affinity: The binding constant between the drug and the cyclodextrin should be optimal. If the binding is too strong, the drug may not be released at the site of absorption. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data from a comparative study on different oral formulations of itraconazole, a model BCS Class II drug with properties similar to what might be expected for this compound. This data illustrates the potential for significant bioavailability enhancement through advanced formulation strategies.
| Formulation | Drug | Dosage Form | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Sporanox® | Itraconazole | Oral Solution | 134 ± 34 | 785 ± 189 | 100 | [1] |
| Itraconazole:HP-β-CD | Itraconazole | Oral Solution | 179 ± 65 | 1040 ± 320 | 132 | [1] |
| Itraconazole:HBenBCD | Itraconazole | Oral Solution | 234 ± 56 | 1430 ± 290 | 182 | [1] |
| Sporanox® | Itraconazole | Solid Formulation | 45 ± 15 | 390 ± 130 | 100 | [1] |
| Itraconazole:HBenBCD | Itraconazole | Solid Formulation | 98 ± 25 | 780 ± 210 | 200 | [1] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the oral bioavailability of this compound.
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
7-bromoindan-1-amine (this compound)
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolution of Components:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve the this compound in 10 mL of DCM.
-
In a separate container, dissolve the PVP K30 in 20 mL of methanol.
-
-
Mixing:
-
Add the this compound solution to the PVP K30 solution under constant stirring.
-
Continue stirring for 30 minutes to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask of a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Apply a vacuum and rotate the flask to evaporate the solvents until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting powder is the amorphous solid dispersion.
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution profile of the solid dispersion compared to the pure this compound.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon contact with gastrointestinal fluids to improve its solubility and absorption.
Materials:
-
7-bromoindan-1-amine (this compound)
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios (e.g., 1:9 to 9:1).
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. For example, a mixture of 30% Capryol 90, 50% Cremophor EL, and 20% Transcutol P.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at 40°C and vortex until a clear, homogenous solution is formed.
-
Dissolve the desired amount of this compound in the excipient mixture with gentle heating and vortexing.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon dilution in simulated gastric and intestinal fluids.
-
Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.
-
Conduct in vitro dissolution and ex vivo permeation studies.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
7-bromoindan-1-amine (this compound)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (1:1 v/v)
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
-
Complexation by Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the water-ethanol solution to moisten the powder.
-
Add the accurately weighed this compound to the mortar.
-
Knead the mixture for 60 minutes, adding more of the water-ethanol solution as needed to maintain a paste-like consistency.
-
-
Drying:
-
Scrape the resulting paste and dry it in a vacuum oven at 40°C for 48 hours.
-
-
Sieving:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Determine the solubility and dissolution rate of the complex in comparison to the pure drug.
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
References
Technical Support Center: Overcoming 7-BIA Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of 7-BIA, a known inhibitor of Protein Tyrosine Phosphatase Receptor Type D (PTPRD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (7-butoxy illudalic acid analog) is a small molecule inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD). Its primary mechanism of action is the inhibition of the phosphatase activity of PTPRD, which is involved in regulating various cellular signaling pathways.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits inhibitory activity against other protein tyrosine phosphatases (PTPs) that are structurally related to PTPRD. The most notable off-targets include PTPRS, PTPRF, PTPRJ, and the non-receptor type PTPN1 (also known as PTP1B).[2][3] This cross-reactivity can lead to confounding results in experiments aiming to specifically study PTPRD function.
Q3: Are there more selective alternatives to this compound?
A3: Yes, a 7-position cyclopentyl methoxy substituted analog of this compound, named NHB1109, has been developed. NHB1109 displays greater potency in inhibiting PTPRD and improved selectivity against off-target phosphatases such as PTPRS, PTPRF, PTPRJ, and PTPN1/PTP1B.[2][3][4][5]
Q4: How can I confirm that the observed effects in my experiment are due to PTPRD inhibition and not off-target effects?
A4: To confirm on-target activity, it is crucial to perform control experiments. These include using a structurally related but inactive compound, employing a more selective inhibitor like NHB1109 as a comparator, and validating the effect by genetic knockdown (e.g., siRNA or shRNA) of PTPRD. Additionally, assessing the phosphorylation status of known PTPRD substrates, such as STAT3, can provide evidence of on-target engagement.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype. | Off-target effects of this compound on other phosphatases (e.g., PTPRS, PTPRF, PTPRJ, PTP1B). | 1. Use a more selective inhibitor: Compare the effects of this compound with NHB1109.[2][3] 2. Genetic validation: Use siRNA or shRNA to specifically knock down PTPRD and observe if the phenotype is recapitulated. 3. Dose-response curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound to minimize off-target effects. |
| No observable effect on the phosphorylation of the target protein. | 1. Low PTPRD expression in the chosen cell line. 2. Suboptimal inhibitor concentration or incubation time. 3. The protein of interest is not a direct substrate of PTPRD in the experimental context. | 1. Confirm PTPRD expression: Screen different cell lines for endogenous PTPRD expression using Western blot or qPCR. 2. Optimize experimental conditions: Titrate the concentration of this compound and perform a time-course experiment. 3. Validate the substrate: Confirm that your protein of interest is a known PTPRD substrate. A key substrate is STAT3, which is dephosphorylated by PTPRD.[6] |
| High background in phosphatase activity assays. | Non-specific dephosphorylation by other phosphatases present in the cell lysate. | 1. Use a specific PTPRD substrate: If possible, use a peptide or protein substrate known to be specific for PTPRD. 2. Immunoprecipitate PTPRD: Perform an immunoprecipitation to enrich for PTPRD before the activity assay. 3. Include appropriate controls: Use a PTPRD-deficient cell lysate as a negative control. |
| Cell toxicity or death observed at the effective concentration. | Off-target effects or general compound toxicity. | 1. Perform a cell viability assay: Determine the cytotoxic concentration of this compound (e.g., using an MTT or similar assay). 2. Lower the concentration and increase incubation time: This may allow for on-target effects to manifest while minimizing toxicity. 3. Switch to a more potent inhibitor: A more potent compound like NHB1109 may be effective at a lower, non-toxic concentration.[2][3] |
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound and NHB1109 against PTPRD and Off-Target Phosphatases
| Compound | PTPRD IC50 (µM) | PTPRS IC50 (µM) | PTPRF IC50 (µM) | PTPRJ IC50 (µM) | PTPN1 (PTP1B) IC50 (µM) |
| This compound | ~1-3[1] | 40[1] | >10 | >10 | >10 |
| NHB1109 | 0.6-0.7[2][3] | 0.6-0.7[2][3] | >10 | >10 | >10 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Values presented as ranges or ">" indicate less precise measurements or lack of significant inhibition at the tested concentrations.
Experimental Protocols
Cellular Assay for Assessing PTPRD Inhibition
This protocol describes a general workflow to assess the effect of this compound on the phosphorylation of a downstream target of PTPRD, such as STAT3.
Workflow Diagram:
Caption: Workflow for assessing PTPRD inhibition in a cellular context.
Methodology:
-
Cell Culture: Culture a cell line with known PTPRD expression (e.g., various glioblastoma or neuronal cell lines) in appropriate media.
-
Inhibitor Preparation: Prepare stock solutions of this compound and/or NHB1109 in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, NHB1109, and vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours). Include a positive control for STAT3 phosphorylation if applicable (e.g., IL-6 stimulation).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot:
-
Determine total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with appropriate secondary antibodies and visualize the bands using a suitable detection method.
-
-
Quantification: Perform densitometric analysis of the Western blot bands to determine the ratio of p-STAT3 to total STAT3.
In Vitro Phosphatase Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on PTPRD activity using a generic phosphatase substrate.
Workflow Diagram:
Caption: Workflow for an in vitro PTPRD phosphatase activity assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP), and serial dilutions of this compound.
-
Enzyme Addition: Add a fixed amount of recombinant PTPRD enzyme to the wells of a microplate.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate with the enzyme for a short period.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH for the pNPP assay).
-
Detection: Read the absorbance at the appropriate wavelength (e.g., 405 nm for the pNPP product).
-
IC50 Calculation: Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC50 value.
Signaling Pathway
PTPRD-STAT3 Signaling Pathway Diagram:
Caption: Simplified PTPRD signaling pathway showing inhibition by this compound.
Under normal conditions, PTPRD dephosphorylates and inactivates STAT3, a key transcription factor. Inhibition of PTPRD by this compound leads to the accumulation of phosphorylated (active) STAT3, which can then translocate to the nucleus and regulate the expression of its target genes. Monitoring the phosphorylation status of STAT3 is a reliable method to assess the on-target activity of this compound.
References
- 1. STAT3 Phosphorylation at Tyrosine 705 and Serine 727 Differentially Regulates Mouse ESC Fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbiased identification of substrates of protein tyrosine phosphatase ptp‐3 in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The tyrosine phosphatase PTPRD is a tumor suppressor that is frequently inactivated and mutated in glioblastoma and other human cancers. [vivo.weill.cornell.edu]
Technical Support Center: Refining Benzylisoquinoline Alkaloid (BIA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzylisoquinoline Alkaloids (BIAs). The focus is on addressing common challenges to improve reaction efficiency and final product yield.
Note: The query mentioned "7-BIA." As this specific compound could not be identified within the provided context, this guide addresses the broader, well-documented class of Benzylisoquinoline Alkaloids (BIAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during BIA synthesis experiments, particularly in microbial hosts.
Q1: My overall BIA yield is significantly lower than expected. What are the primary bottlenecks I should investigate?
Low yields in BIA biosynthesis are common and can stem from several factors. The most frequent bottlenecks include:
-
Precursor Limitation: The synthesis pathway may be starved of the essential precursor, L-tyrosine, or its derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2]
-
Low Enzyme Activity: The catalytic efficiency of one or more enzymes in the pathway could be suboptimal. This can be due to poor expression, misfolding, or substrate inhibition. The catalytic efficiency of enzymes can also vary depending on their plant source.[3]
-
Pathway Imbalance: The flux through different branches of the pathway might not be balanced, leading to the accumulation of intermediates and reducing the final product.[1]
-
Byproduct Formation: Promiscuous enzymes can lead to the creation of off-pathway compounds, consuming precursors and complicating purification.[4]
-
Host Organism Stress: High-level production of secondary metabolites can impose a metabolic burden on the host organism, affecting its growth and productivity.
Q2: How can I improve the supply of precursors for my BIA pathway?
Enhancing the precursor pool is a critical step for improving titers. Strategies include:
-
Metabolic Engineering of the Host: Modify the central metabolism of your host organism (e.g., E. coli or S. cerevisiae) to overproduce L-tyrosine.[2]
-
Reduce Precursor Catabolism: Knock out or down-regulate competing pathways that consume your target precursors.[1]
-
Intermediate Feeding: Supplement the culture medium with key intermediates. For example, feeding norlaudanosoline has been shown to increase reticuline accumulation.[5]
Q3: The enzymes in my heterologous pathway seem to be inefficient. How can I address this?
Improving enzymatic activity is key to optimizing the pathway. Consider the following approaches:
-
Enzyme Screening: Source enzymes from different plant species, as their catalytic efficiencies can vary significantly.[3]
-
Enzyme Engineering: Use techniques like directed evolution or site-directed mutagenesis to improve the kinetic properties (e.g., K_m and k_cat) of rate-limiting enzymes.
-
Codon Optimization: Optimize the gene sequences for expression in your chosen host organism to ensure efficient translation.
-
Optimize Gene Copy Number: Balancing the expression levels of different enzymes is crucial. Overexpression of one enzyme can lead to the accumulation of a toxic intermediate.[3][6]
Q4: I'm observing significant off-pathway products. How can I increase the selectivity of the synthesis?
Improving selectivity is crucial for both yield and purity. A recent strategy involves rerouting the pathway to enhance specificity. For instance, using 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA) as an intermediate instead of 4-HPAA for the initial condensation step has been shown to resolve issues with off-pathway product formation by reducing enzyme promiscuity.[4]
Q5: What are the main differences between using E. coli and S. cerevisiae as a host for BIA production?
Both hosts have been successfully used, but they have distinct advantages.
-
E. coli : Generally has a well-understood genetic background and can achieve high de novo titers of certain BIAs.[1][3]
-
S. cerevisiae (Yeast): As a eukaryote, it is often better for expressing endomembrane-associated proteins like cytochrome P450s, which are frequently required for BIA derivatization.[1] While initial titers in yeast were lower, recent optimization efforts have made it a competitive platform.[1][4]
Quantitative Data on BIA Synthesis
The following tables summarize key quantitative data from various studies on BIA synthesis in microbial hosts.
Table 1: Comparison of BIA Titers in Microbial Hosts
| Host Organism | Product | Titer | Reference |
| E. coli | (S)-Reticuline | 160 mg/L | [1] |
| S. cerevisiae (Initial) | (S)-Reticuline | 2 mg/L | [1] |
| S. cerevisiae (Optimized) | (S)-Reticuline | 4.8 g/L | [4] |
| S. cerevisiae (Optimized) | Dihydrosanguinarine | 635 mg/L | [4] |
Table 2: Yield Improvement via Pathway Optimization in S. cerevisiae
| Optimization Strategy | Product | Yield | Reference |
| Standard Pathway | (S)-Reticuline | 17 mg/g sucrose | [4] |
| (S)-norlaudanosoline Route | (S)-Reticuline | 24 mg/g sucrose | [4] |
Experimental Protocols
General Methodology for Heterologous BIA Pathway Reconstruction in S. cerevisiae
This protocol outlines the fundamental steps for engineering a yeast strain to produce BIAs, based on common strategies in the field.[3][5][6]
-
Gene Identification and Sourcing:
-
Identify the necessary enzymes for the desired BIA pathway (e.g., from L-tyrosine to (S)-reticuline: NCS, 6OMT, CNMT, NMCH, 4'OMT).
-
Obtain the corresponding gene sequences, potentially screening variants from different plant species for higher efficiency.[3]
-
-
Vector Construction:
-
Synthesize and codon-optimize the genes for yeast expression.
-
Clone the genes into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or a chromosomal integration vector) under the control of strong, inducible, or constitutive promoters.
-
-
Yeast Transformation:
-
Transform the engineered plasmid into a suitable S. cerevisiae strain (e.g., CEN.PK).
-
Select for successful transformants using an appropriate marker.
-
-
Cultivation and Induction:
-
Grow the engineered yeast strain in a defined minimal medium.
-
If using inducible promoters, add the appropriate inducer (e.g., galactose) at the optimal cell density.
-
-
Precursor/Intermediate Feeding (Optional):
-
Supplement the culture medium with precursors (e.g., L-tyrosine) or key pathway intermediates (e.g., norlaudanosoline) to bypass potential upstream bottlenecks.[5]
-
-
Extraction and Analysis:
-
Harvest the yeast cells and/or supernatant.
-
Perform a solvent extraction to isolate the BIA products.
-
Analyze the yield and purity of the target BIA using methods such as HPLC or LC-MS.
-
Visualizations
Diagrams of Key Pathways and Workflows
Caption: Core enzymatic steps in the biosynthesis of the key BIA intermediate, (S)-reticuline.
Caption: A step-by-step decision tree for diagnosing and resolving low-yield issues in BIA synthesis.
References
- 1. "Optimization of benzylisoquinoline alkaloid synthesis in yeast" by Lauren Narcross, Vincent J.J Martin et al. [dc.engconfintl.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 7-BIA in different experimental buffers
Welcome to the technical support center for 7-BIA (7-butoxy illudalic acid analog), a potent inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For a stock solution, DMSO is commonly used.[1]
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How should I prepare my working solution of this compound for in vitro or in vivo experiments?
A3: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1] For in vitro experiments, dilute the stock solution in the appropriate experimental buffer immediately before use. Due to its potential for instability in aqueous solutions, prolonged storage of diluted aqueous solutions is not recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD).[1] By inhibiting PTPRD, this compound modulates downstream signaling pathways, such as the STAT3 pathway.
Stability of this compound in Experimental Buffers
While specific quantitative data on the degradation kinetics of this compound in various aqueous buffers is limited in publicly available literature, the general recommendation is to prepare working solutions fresh for each experiment. This suggests that the stability of this compound in aqueous buffers may be limited. The following tables provide a qualitative guide to the expected stability of this compound in common experimental buffers based on general handling recommendations for similar compounds.
Table 1: Qualitative Stability of this compound in Common Buffers
| Buffer System | pH Range | Temperature | Estimated Stability (Working Dilution) | Recommendation |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | Room Temp (20-25°C) | Low | Prepare fresh immediately before use. |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | 4°C | Low to Moderate | Use within a few hours of preparation. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Room Temp (20-25°C) | Low | Prepare fresh immediately before use. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | 4°C | Low to Moderate | Use within a few hours of preparation. |
| Cell Culture Media (e.g., DMEM) | 7.2 - 7.4 | 37°C | Low | Add to culture immediately after dilution. |
Note: The stability of this compound can be influenced by the specific components of the buffer and the presence of other molecules. It is always best practice to minimize the time between dilution and experimental use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause 1: Degradation of this compound in aqueous buffer.
-
Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored aqueous dilutions.
-
-
Possible Cause 2: Improper storage of stock solution.
-
Solution: Ensure your this compound stock solution is stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Aliquoting the stock solution upon receipt is highly recommended.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: When preparing dilute solutions, consider using low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the buffer before aspirating the this compound solution may also help.
-
Issue 2: Precipitation observed upon dilution of this compound stock into aqueous buffer.
-
Possible Cause 1: Poor solubility in the aqueous buffer.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5% for cell-based assays). If precipitation persists, try a serial dilution approach or the use of a mild vortex or sonication to aid dissolution.[1]
-
-
Possible Cause 2: Buffer incompatibility.
-
Solution: Test the solubility of this compound in a small volume of your experimental buffer before preparing a large batch. If precipitation is a consistent issue, consider if an alternative buffer system can be used.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solution for In Vitro Assay
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer (e.g., cell culture media, assay buffer).
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution in your experiment without delay.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PTPRD signaling pathway targeted by this compound and a general experimental workflow for assessing its activity.
Caption: PTPRD signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: 7-BIA Treatment Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-BIA, a receptor-type protein tyrosine phosphatase D (PTPRD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (7-butoxy illudalic acid analog) is a small molecule inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD).[1][2] Its primary mechanism involves inhibiting the phosphatase activity of PTPRD, an enzyme involved in signaling pathways that regulate cell growth, differentiation, and synaptic formation.[3] By inhibiting PTPRD, this compound is being investigated for its therapeutic potential in conditions like addiction and metabolic syndrome.[1][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent inhibitor of PTPRD, it also exhibits activity against related phosphatases, primarily PTPRS and PTPRF.[1] Researchers should be aware of these off-target effects, as they can contribute to unexpected biological responses or toxicity in long-term studies. Newer analogs have been developed with improved selectivity.[1][5]
Q3: What are the major challenges observed in long-term in vivo studies with this compound and related compounds?
A3: Long-term administration, particularly at higher doses, can present significant challenges. Studies on this compound and its analogs have reported toxicities, including:
-
Reduced body weight and ileus (intestinal obstruction) at doses above 200 mg/kg for a this compound analog.[1][5]
-
Hepatocellular hypertrophy (enlargement of liver cells) .[6]
-
Nephropathy (kidney damage) .[6]
-
Sciatic nerve and myofiber degeneration in 13-week studies with the related FAAH inhibitor, BIA 10-2474.[6]
These findings underscore the importance of careful dose-selection and comprehensive toxicological monitoring in long-term this compound studies.
Q4: Is this compound stable in solution?
A4: While specific long-term stability data for this compound is not extensively published in the provided results, it is crucial to consider the stability of any experimental compound. For stock solutions, it is recommended to store this compound at -80°C for up to two years or -20°C for up to one year.[2] For experimental assays, it is best practice to prepare fresh dilutions from a frozen stock to minimize degradation.[7]
Troubleshooting Guide
Q5: My in vivo study shows unexpected toxicity (e.g., weight loss, lethargy) at a previously reported "safe" dose. What should I do?
A5:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation into potentially more toxic compounds.
-
Review Dosing Protocol: Double-check your calculations for dosage and the administration volume. Ensure the vehicle is appropriate and non-toxic for the chosen route of administration (e.g., intraperitoneal).
-
Monitor Animal Health: Implement a more rigorous health monitoring schedule. This should include daily body weight measurements, food and water intake, and clinical observation for signs of distress.
-
Perform Interim Analysis: Consider sacrificing a small cohort of animals for histological analysis of key organs like the liver, kidneys, and peripheral nerves to identify early signs of pathology.[6]
-
Dose Reduction: If toxicity is confirmed, reduce the dose or the frequency of administration for the remainder of the study.
Q6: I am observing high variability in my experimental results between animal cohorts. What could be the cause?
A6:
-
Inconsistent Dosing: Ensure precise and consistent administration of this compound. For oral gavage, variability in stomach contents can affect absorption. For intraperitoneal injections, ensure consistent injection placement.
-
Compound Stability: Prepare fresh dosing solutions for each cohort. If the compound degrades in the vehicle over time, older solutions may have lower effective concentrations.
-
Biological Variables: Factors such as age, sex, and stress levels of the animals can influence drug metabolism and response. Ensure these variables are consistent across groups.
-
Assay Performance: If using an ex vivo or biochemical assay to measure treatment effects, ensure the assay is validated and run consistently. Include appropriate positive and negative controls in every batch.
Q7: How can I distinguish between the on-target (PTPRD inhibition) and off-target effects of this compound in my experiments?
A7:
-
Use a Rescue Experiment: In an in vitro model, if the observed phenotype is due to PTPRD inhibition, it might be reversible by introducing a form of PTPRD that is resistant to this compound.
-
Employ More Selective Analogs: Compare the effects of this compound with a more selective analog, such as NHB1109, which has lower activity at other phosphatases like PTPRF and PTPRJ.[1] If a specific effect is observed with this compound but not with the more selective analog, it is likely an off-target effect.
-
Knockdown/Knockout Models: Use cell lines or animal models where the off-target proteins (e.g., PTPRS, PTPRF) have been knocked down or knocked out. The persistence or absence of the effect in these models can help delineate the responsible pathways.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound and Analog NHB1109
| Compound | Target | IC50 | In Vivo Model | Dose | Observed Effect | Citation |
| This compound | PTPRD | ~1-3 µM | Mouse | 10-20 mg/kg (i.p.) | Reduced cocaine self-administration | [1][2] |
| NHB1109 | PTPRD, PTPRS | 600-700 nM | Mouse | Up to 200 mg/kg (oral) | Well-tolerated | [1][5] |
Table 2: Summary of Toxicological Findings for this compound Analogs and Related Compounds in Long-Term Studies
| Compound | Species | Duration | Dose | Toxicological Observations | Citation |
| NHB1109 | Mouse | Not specified | >200 mg/kg (oral) | Reduced body weight, apparent ileus | [1][5] |
| BIA 10-2474 | CD-1 Mouse | 28 days | 300-500 mg/kg/day | Hepatocellular hypertrophy, nephropathy, enterocyte vacuolation | [6] |
| BIA 10-2474 | CD-1 Mouse | 13 weeks | 75-150 mg/kg/day | Sciatic nerve & myofiber degeneration, hepatocellular hypertrophy, nephropathy | [6] |
Experimental Protocols
Protocol 1: General Procedure for a Long-Term (13-Week) In Vivo Toxicity Study in Mice
-
Animal Acclimatization: Acclimatize male and female CD-1 mice for at least one week before the study begins. House them under standard conditions with ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to vehicle control and treatment groups (e.g., 25, 75, and 150 mg/kg/day of this compound), with an equal number of males and females per group.
-
Compound Preparation: Prepare this compound fresh daily in an appropriate vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully suspended or dissolved before administration.
-
Administration: Administer the compound or vehicle daily via oral gavage at a consistent time each day.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing).
-
Weekly: Record body weights and food consumption.
-
-
Interim and Terminal Blood Collection: Collect blood samples (e.g., at 4 weeks and at termination) for hematology and clinical chemistry analysis, including markers for liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Necropsy and Histopathology: At the end of the 13-week period, perform a full necropsy. Collect major organs and tissues, with special attention to the liver, kidneys, and sciatic nerves. Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a certified pathologist.[6]
Protocol 2: In Vitro PTPRD Phosphatase Inhibition Assay
-
Reagents: Recombinant human PTPRD catalytic domain, p-nitrophenyl phosphate (pNPP) substrate, and assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Assay Procedure:
-
In a 96-well plate, add this compound dilutions or vehicle control.
-
Add recombinant PTPRD enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition: Stop the reaction by adding a strong base (e.g., 1N NaOH). Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme). Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Mandatory Visualizations
Caption: this compound inhibits PTPRD, preventing substrate dephosphorylation.
References
- 1. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
minimizing variability in 7-BIA conditioned place preference results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in 7-BIA conditioned place preference (CPP) results.
Troubleshooting Guide
Variability in CPP data can arise from numerous factors throughout the experimental process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in baseline preference (pre-test) | - Inadequate habituation to the apparatus or experimenter. - Natural animal preferences for specific cues (e.g., light vs. dark). - Stress from handling or the novel environment. | - Increase habituation time, allowing for free exploration of the apparatus for several days before the pre-test.[1] - Use a three-chamber apparatus with a neutral starting zone to avoid forced choices.[2] - Handle animals for several days leading up to the experiment to reduce stress.[1] - Ensure apparatus cues are counterbalanced and not inherently rewarding or aversive. |
| No significant place preference or aversion observed | - Ineffective dose of this compound. - Insufficient number of conditioning sessions. - Weak association between the drug effect and the environmental cues. - Timing of drug administration relative to chamber placement is not optimal. | - Perform a dose-response study to determine the optimal dose of this compound for producing a conditioned response. - Increase the number of conditioning pairings. - Use multi-modal cues (e.g., visual, tactile, and olfactory) to create more distinct environments. - Ensure the animal experiences the peak effects of this compound while in the conditioning chamber. |
| Inconsistent results between experimental batches | - Changes in environmental conditions (e.g., lighting, noise). - Variations in animal characteristics (e.g., age, weight, strain). - Inconsistent drug preparation or administration. | - Maintain consistent environmental conditions throughout all experimental phases. - Use animals of the same age, sex, and from the same supplier. - Prepare fresh drug solutions for each experiment and ensure accurate and consistent administration. |
| Conditioned place aversion (CPA) instead of preference (CPP) | - this compound, as a kappa-opioid receptor (KOR) agonist, is expected to produce aversion. Activation of KOR is associated with dysphoria-like states.[3][4][5] | - This is an expected outcome. The CPP paradigm can measure both preference and aversion. A significant amount of time spent in the vehicle-paired chamber compared to the drug-paired chamber indicates a CPA. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CPP studies?
A1: this compound (7-benzoylimino-1,3-diazaspiro[4.5]decan-2,4-dione) is a kappa-opioid receptor (KOR) agonist. In preclinical research, KOR agonists are often investigated for their potential therapeutic effects, as well as to understand the role of the KOR system in mood, motivation, and addiction. The conditioned place preference (or aversion) paradigm is used to assess the rewarding or aversive properties of drugs like this compound.[3][5]
Q2: Should I expect this compound to produce a conditioned place preference or aversion?
A2: As a KOR agonist, this compound is generally expected to produce a conditioned place aversion (CPA). The activation of the KOR system is known to be associated with negative affective states or dysphoria.[3][4][5] Therefore, animals will likely spend less time in the environment paired with this compound.
Q3: What is the difference between a biased and an unbiased CPP design?
A3: In a biased design , the animal's initial preference for one of the conditioning chambers is determined during the pre-test. The drug is then administered in the less-preferred chamber, and the vehicle in the more-preferred chamber. This design can be more sensitive for detecting a weak preference. In an unbiased design , the drug-paired chamber is assigned randomly, regardless of the animal's initial preference. This design is considered more robust against confounding factors related to baseline preferences.
Q4: How many conditioning sessions are recommended for a this compound CPP experiment?
A4: The optimal number of conditioning sessions can vary depending on the dose of this compound, the animal strain, and the specific protocol. It is advisable to start with a sufficient number of pairings (e.g., 4-8 days of conditioning) to ensure a robust association is formed. A pilot study may be necessary to determine the ideal number of sessions for your specific experimental conditions.
Q5: What are the key considerations for the CPP apparatus design?
A5: The apparatus should have at least two distinct compartments that can be differentiated by clear and consistent cues. The use of multi-modal cues (e.g., different flooring textures, wall patterns, and scents) is recommended. A three-chamber design, with a central neutral chamber, is often preferred over a two-chamber design as it allows for a more natural exploration and avoids forcing the animal into one of the chambers during the test phase.[2]
Experimental Protocols
Below is a detailed methodology for a standard this compound conditioned place preference experiment.
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Habituation (Day 1-2):
-
Place each animal in the central compartment of the three-chamber apparatus and allow free access to all chambers for 15-30 minutes. This allows the animal to acclimate to the environment.
-
-
Pre-Test (Day 3):
-
Place each animal in the central compartment and allow free exploration of the entire apparatus for a set period (e.g., 15-30 minutes).
-
Record the time spent in each of the two larger compartments using automated tracking software or manual scoring.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
Phase 2: Conditioning (Day 4-11)
-
This phase consists of alternating injections of this compound and vehicle. The order of injections should be counterbalanced across animals.
-
Drug Conditioning:
-
Administer this compound at the desired dose (e.g., via intraperitoneal injection).
-
Immediately place the animal in the drug-paired conditioning chamber for a set duration (e.g., 30 minutes). The guillotine doors should be closed to confine the animal to that chamber.
-
-
Vehicle Conditioning:
-
On alternate days, administer the vehicle solution (e.g., saline or the solvent used for this compound).
-
Immediately place the animal in the vehicle-paired chamber for the same duration as the drug conditioning sessions.
-
Phase 3: Post-Test (Test for Preference/Aversion)
-
Test Day (Day 12):
-
This phase is conducted in a drug-free state.
-
Place the animal in the central compartment and allow free access to all chambers for the same duration as the pre-test.
-
Record the time spent in each of the two larger compartments.
-
Data Analysis:
-
A CPP/CPA score is typically calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-test.
-
Alternatively, the difference in time spent in the drug-paired chamber between the post-test and the pre-test can be calculated.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in the time spent in the drug- and vehicle-paired chambers.
Mandatory Visualizations
Signaling Pathway of a Biased Kappa-Opioid Receptor Agonist
Caption: Biased KOR agonist signaling pathway.
Experimental Workflow for Conditioned Place Preference
Caption: Conditioned Place Preference experimental workflow.
References
Technical Support Center: Addressing 7-Bromoindirubin-3'-oxime (7-BIA) Resistance in Cell Lines
Welcome to the technical support center for 7-bromoindirubin-3'-oxime (7-BIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound and potential resistance in cell lines. Please note that in scientific literature, this compound is commonly referred to as 7-bromoindirubin-3'-oxime (7BIO), and this document will use this abbreviation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 7-bromoindirubin-3'-oxime (7BIO)?
A1: 7-bromoindirubin-3'-oxime (7BIO) is a derivative of the natural product indirubin. Like other indirubin derivatives, its primary mechanism of action is the inhibition of protein kinases. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK3β). By inhibiting these kinases, 7BIO can interfere with cell cycle progression and induce apoptosis in cancer cells. Some studies also suggest that 7BIO and its analogs can inhibit other signaling pathways, such as the JAK/STAT3 and Akt signaling pathways, contributing to their anti-cancer effects.[1]
Q2: We are observing a decrease in the efficacy of 7BIO in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to kinase inhibitors like 7BIO is a common phenomenon and can occur through various mechanisms. Based on its known targets (CDKs and GSK3β), likely mechanisms of resistance include:
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Alterations in the Drug Target: Mutations in the kinase domain of CDKs or GSK3β can prevent 7BIO from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the effects of 7BIO. For example, activation of other cell cycle kinases or pro-survival pathways like PI3K/Akt/mTOR can compensate for the inhibition of CDKs and GSK3β.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump 7BIO out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in Cell Cycle Regulation: Alterations in the expression or function of cell cycle regulatory proteins, such as loss of the retinoblastoma (Rb) protein, can uncouple the cell cycle from CDK regulation, rendering CDK inhibitors ineffective.
Q3: How can we develop a 7BIO-resistant cell line for our studies?
A3: Developing a drug-resistant cell line is typically achieved through a dose-escalation method. This process involves chronically exposing a parental, sensitive cell line to gradually increasing concentrations of the drug over a prolonged period (often several months). The surviving cells are selected for their ability to proliferate in the presence of the drug. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Q4: Our newly developed 7BIO-resistant cell line seems to be losing its resistance over time when cultured without the drug. Is this normal?
A4: Yes, this can be a common observation. The stability of a drug-resistant phenotype can vary. In some cases, the resistance mechanisms, such as the overexpression of efflux pumps, may confer a fitness cost to the cells. In the absence of selective pressure (the drug), cells that revert to a more sensitive state may outcompete the resistant cells. To maintain a stable resistant phenotype, it is often necessary to continuously culture the cells in the presence of a maintenance concentration of 7BIO.[2] It is also crucial to create frozen stocks of the resistant cell line at early passages to ensure a consistent supply of cells with the desired phenotype.
Troubleshooting Guides
Problem 1: High variability in IC50 values for 7BIO in our cell viability assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy. Perform a preliminary experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.[3] |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outermost wells. Fill the outer wells with sterile PBS or media.[3] |
| Incomplete Drug Solubilization | Ensure 7BIO is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Vortex the stock solution thoroughly. Prepare fresh drug dilutions for each experiment. |
| Assay Interference | The color of 7BIO (an indirubin derivative) may interfere with colorimetric assays (e.g., MTT). Consider using a luminescence-based (e.g., CellTiter-Glo) or fluorescence-based (e.g., resazurin) cell viability assay. |
Problem 2: Failure to establish a 7BIO-resistant cell line.
| Potential Cause | Recommended Solution |
| Initial Drug Concentration is Too High | Start the dose-escalation with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth). A high initial concentration may lead to excessive cell death and prevent the selection of resistant clones. |
| Insufficient Duration of Drug Exposure | Developing drug resistance is a lengthy process. Be patient and allow the cells to recover and repopulate at each concentration step, which can take several weeks to months. |
| Cell Line Instability | Some cell lines are genetically unstable and may not be suitable for developing stable resistance. Ensure you are using a well-characterized parental cell line. |
| Loss of Resistant Clones | During subculturing, resistant cells may be inadvertently lost if they have a slower growth rate than the remaining sensitive cells. Avoid overly aggressive passaging and monitor the cell population closely. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for 7BIO in a sensitive parental cancer cell line and its derived 7BIO-resistant subclone. These values are based on published data for the closely related compound 6-bromoindirubin-3'-oxime (6-BIO), which has a reported IC50 of approximately 5 µM in A2058 melanoma cells.[4] The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive line.
| Cell Line | 7BIO IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 4.8 | - |
| 7BIO-Resistant | 29.5 | 6.1 |
Experimental Protocols
1. Protocol for Generating a 7BIO-Resistant Cell Line
This protocol outlines the dose-escalation method for developing a 7BIO-resistant cell line from a sensitive parental line.
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., CellTiter-Glo) with a range of 7BIO concentrations to determine the half-maximal inhibitory concentration (IC50) in your parental cell line.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing 7BIO at a concentration equal to the IC20.
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Monitor and Subculture: Closely monitor the cells. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of 7BIO.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of 7BIO by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the concentration of 7BIO. This process can take 6-12 months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of 7BIO (e.g., 5-10 times the parental IC50), the resistant cell line is established. Characterize the new line by determining its IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cells at early passages to ensure a stable and reproducible cell source for future experiments.
2. Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the protein expression and phosphorylation status of key targets and markers of resistance.
-
Cell Lysis: Treat sensitive and resistant cells with and without 7BIO for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, p-GSK3β, total GSK3β, p-STAT3, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. A novel 7-bromoindirubin with potent anticancer activity suppresses survival of human melanoma cells associated with inhibition of STAT3 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of 7-BIA for PTPRD
Welcome to the technical support center for researchers utilizing 7-BIA, a known inhibitor of Protein Tyrosine Phosphatase Receptor Type D (PTPRD). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you enhance the specificity of your experiments targeting PTPRD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (7-butoxy illudalic acid analog) is a small molecule inhibitor primarily targeting the phosphatase activity of PTPRD.[1] It has been used in research to probe the function of PTPRD in various biological contexts, including addiction and neuropathic pain.
Q2: How specific is this compound for PTPRD?
While this compound is a potent inhibitor of PTPRD, it also exhibits activity against other related phosphatases, most notably PTPRS and PTPRF.[2] Its potency against PTPRD is significantly higher than against PTPRS, with reported IC50 values of approximately 1-3 µM for PTPRD and around 40 µM for PTPRS.[1][3] Therefore, at higher concentrations, off-target effects are likely.
Q3: Are there more specific alternatives to this compound for targeting PTPRD?
Yes, structure-activity relationship (SAR) studies have led to the development of this compound analogs with improved specificity. One such analog is NHB1109, a 7-cyclopentylmethoxy substituted derivative, which has demonstrated enhanced selectivity for PTPRD over other phosphatases like PTPRS, PTPRF, PTPRJ, and PTPN1/PTP1B.[1][4][5][6]
Q4: What are the known downstream signaling pathways regulated by PTPRD?
PTPRD is a tumor suppressor that negatively regulates several key signaling pathways by dephosphorylating specific substrates. The most well-characterized of these is the STAT3 pathway, where PTPRD directly dephosphorylates STAT3, inhibiting its activation and nuclear translocation. PTPRD has also been implicated in the regulation of the Wnt/β-catenin and CXCL8 signaling pathways.
Q5: What are common experimental challenges when working with this compound?
Researchers may encounter issues with the solubility and permeability of this compound, which can affect its efficacy in cell-based assays. Additionally, interpreting results can be complex due to its off-target effects, especially at higher concentrations. Careful dose-response studies and the use of appropriate controls are crucial.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of PTPRD Activity in Biochemical Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the pH and buffer composition are optimal for PTPRD activity. Verify the concentration of the pNPP substrate. |
| Degraded this compound | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Inactive PTPRD Enzyme | Confirm the activity of your recombinant PTPRD enzyme using a positive control. Ensure proper storage and handling of the enzyme. |
| Inaccurate Pipetting | Calibrate your pipettes and use filtered tips to ensure accurate dispensing of the inhibitor and other reagents. |
Problem 2: Unexpected or Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the lowest effective concentration that inhibits PTPRD without significant off-target effects. Consider using the more specific analog, NHB1109. |
| Inhibition of PTPRS or PTPRF | If your cells express high levels of PTPRS or PTPRF, the observed phenotype may be due to inhibition of these phosphatases. Use siRNA or CRISPR to knock down these potential off-targets to confirm the phenotype is PTPRD-dependent. |
| Compound Cytotoxicity | Assess cell viability using an MTT or similar assay in parallel with your functional experiments to ensure the observed effects are not due to general toxicity. |
| Poor Cell Permeability | If you suspect the compound is not entering the cells, consider using a cell line with higher permeability or employing a permeabilization agent, though the latter may introduce other artifacts. |
Problem 3: No Change in Downstream STAT3 Phosphorylation
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibition | Increase the concentration of this compound or the incubation time. Confirm PTPRD inhibition using a biochemical assay in parallel. |
| Dominant Kinase Activity | The activity of kinases that phosphorylate STAT3 (e.g., JAKs) may be too high in your cell model, masking the effect of PTPRD inhibition. Consider co-treatment with a JAK inhibitor as a control. |
| Timing of Analysis | The dephosphorylation of STAT3 by PTPRD can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in p-STAT3 levels after inhibitor treatment. |
| Antibody Issues (Western Blot) | Validate your phospho-STAT3 antibody with appropriate positive and negative controls. Ensure optimal western blot conditions, including fresh buffers and appropriate blocking agents. |
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of this compound and NHB1109
| Compound | PTPRD | PTPRS | PTPRF | PTPRJ | PTPN1 (PTP1B) |
| This compound | ~1-3 µM[1] | ~40 µM[3] | Active[2] | - | Active[4] |
| NHB1109 | ~600-700 nM[4][6] | ~600-700 nM[4][6] | Improved Selectivity[4][6] | Improved Selectivity[4][6] | Improved Selectivity[4][6] |
Experimental Protocols
Protocol 1: In Vitro PTPRD Phosphatase Activity Assay using pNPP
This protocol is for measuring the enzymatic activity of recombinant PTPRD and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PTPRD protein
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution: 10 mM pNPP in Assay Buffer
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. For the no-inhibitor control, add 10 µL of Assay Buffer.
-
Add 80 µL of recombinant PTPRD (e.g., 50 ng) diluted in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-STAT3 (Tyr705)
This protocol is for detecting changes in the phosphorylation status of STAT3 in cells treated with a PTPRD inhibitor.
Materials:
-
Cell line of interest
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an anti-total STAT3 antibody for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.
Visualizations
Caption: PTPRD negatively regulates STAT3 and β-catenin signaling pathways.
Caption: Workflow for evaluating PTPRD inhibitors.
Caption: Decision tree for assessing this compound specificity.
References
- 1. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTPRD: neurobiology, genetics, and initial pharmacology of a pleiotropic contributor to brain phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-BIA and Other PTPRD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 7-Butoxy-illudalic acid (7-BIA), a known inhibitor of Protein Tyrosine Phosphatase Receptor Type D (PTPRD), with its more potent analog, NHB1109. PTPRD is a critical regulator of cellular signaling and has emerged as a promising therapeutic target for various diseases, including cancer and neurological disorders.[1] This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes associated signaling pathways to aid in the research and development of novel PTPRD inhibitors.
Data Presentation: Quantitative Efficacy of PTPRD Inhibitors
The inhibitory potency of this compound and its analog NHB1109 against PTPRD and other related phosphatases has been evaluated using in vitro phosphatase assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor efficacy, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (µM) | Selectivity Profile |
| This compound | PTPRD | ~1-3[2][3] | Weakly inhibits PTPRS (IC50 = 40 µM)[3] |
| NHB1109 | PTPRD | 0.6[4] | Displays improved selectivity over PTPRS, PTPRF, PTPRJ, and PTPN1/PTP1B[4][5][6] |
Key Observation: NHB1109, a 7-position cyclopentyl methoxy substituted analog of this compound, demonstrates significantly improved potency against PTPRD, with an IC50 value in the sub-micromolar range.[4][5][6] Furthermore, NHB1109 exhibits enhanced selectivity against other protein tyrosine phosphatases, a crucial characteristic for minimizing off-target effects in potential therapeutic applications.[4][5][6]
PTPRD Signaling Pathway
PTPRD functions as a negative regulator in key signaling pathways by dephosphorylating specific tyrosine residues on its substrate proteins.[1] One of the well-established substrates of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3).[7][8][9] By dephosphorylating STAT3, PTPRD inhibits its activation, dimerization, and subsequent translocation to the nucleus, thereby downregulating the transcription of target genes involved in cell growth and proliferation.[1][8] Inhibition of PTPRD is expected to increase STAT3 phosphorylation and activity.
Experimental Protocols
In Vitro PTPRD Phosphatase Activity Assay (pNPP Assay)
This assay is a common and straightforward method to determine the enzymatic activity of PTPRD and assess the inhibitory potential of compounds like this compound. The assay measures the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Principle: PTPRD catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to the PTPRD activity.
Materials:
-
Recombinant human PTPRD enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 2 mM DTT)
-
Test inhibitors (e.g., this compound, NHB1109) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure: [10][11][12][13][14]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant PTPRD enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of STAT3 Phosphorylation in Cells
This protocol describes how to evaluate the effect of PTPRD inhibitors on the phosphorylation status of STAT3 in a cellular context using immunoprecipitation and Western blotting.
Principle: Cells are treated with a PTPRD inhibitor, and the level of phosphorylated STAT3 (p-STAT3) is compared to the total STAT3 level. An effective PTPRD inhibitor will lead to an increase in the p-STAT3/total STAT3 ratio.
Materials:
-
Cell line expressing PTPRD and STAT3
-
PTPRD inhibitor (e.g., this compound or NHB1109)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Antibodies:
-
Primary antibody against phospho-STAT3 (Tyr705)
-
Primary antibody against total STAT3
-
HRP-conjugated secondary antibody
-
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure: [15][16][17][18][19]
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the PTPRD inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate a portion of the cell lysate with an anti-p-STAT3 antibody.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates (or immunoprecipitated proteins) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-total STAT3).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
References
- 1. What are PTPRD inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1313403-49-4 Probechem Biochemicals [probechem.com]
- 4. NHB1109 (Pentilludin) | PTPRD inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPRD and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 9. pnas.org [pnas.org]
- 10. In vitro phosphatase assay with pNPP [bio-protocol.org]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ulab360.com [ulab360.com]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Validating the Mechanism of Action of 7-BIA, a PTPRD Inhibitor, Across Diverse Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the experimental validation of 7-BIA's targeting of the PTPRD signaling pathway. This guide provides a comparative analysis of this compound and its more potent analog, NHB1109, summarizes key quantitative data, and offers detailed experimental protocols for cellular validation.
Introduction
7-Butoxy illudalic acid analog (this compound) is a small molecule inhibitor of Receptor-type Protein Tyrosine Phosphatase D (PTPRD), a phosphatase that acts as a tumor suppressor by regulating key cellular signaling pathways. PTPRD's primary mechanism involves the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that, when constitutively active, promotes cancer cell proliferation, survival, and migration. Inhibition of PTPRD by this compound is expected to increase the phosphorylation of STAT3 (pSTAT3), thereby inhibiting its oncogenic activity. This guide details the experimental validation of this mechanism of action in various cell types and provides a framework for comparing this compound with its analogs.
Comparative Analysis of PTPRD Inhibitors
This compound and its more recent analog, NHB1109, have been developed as inhibitors of PTPRD. While both compounds target the same phosphatase, they exhibit different potencies and selectivity profiles.
| Compound | Target | IC50 (PTPRD) | Selectivity vs. PTPRS | Selectivity vs. PTPRF/J/N1 | Reference |
| This compound | PTPRD | ~1-3 µM | Moderately selective | Active | [1] |
| NHB1109 | PTPRD | 600-700 nM | Improved selectivity | More selective | [2][3][4][5][6][7] |
Table 1: Comparison of the in vitro potency and selectivity of this compound and NHB1109. The IC50 values were determined using recombinant human PTPRD. Selectivity was assessed by comparing the inhibitory activity against other receptor-type (PTPRS, PTPRF, PTPRJ) and non-receptor-type (PTPN1/PTP1B) protein tyrosine phosphatases.
Validating the Cellular Mechanism of Action
The primary mechanism of action of this compound in a cellular context is the inhibition of PTPRD, leading to an increase in the phosphorylation of its downstream substrate, STAT3. The following experimental workflow outlines the steps to validate this mechanism in different cancer cell lines.
Figure 1: Experimental workflow for validating the mechanism of action of this compound in cancer cell lines.
PTPRD-STAT3 Signaling Pathway
PTPRD is a transmembrane phosphatase that, upon activation, dephosphorylates STAT3 at the Tyrosine 705 residue. This dephosphorylation prevents STAT3 dimerization and its translocation to the nucleus, where it would otherwise activate the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting PTPRD, allows for the sustained phosphorylation of STAT3, thereby blocking this oncogenic signaling cascade.
Figure 2: The PTPRD-STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines with varying levels of PTPRD expression should be used. This could include glioblastoma cell lines (e.g., U87, T98G) and neuroblastoma cell lines (e.g., SH-SY5Y, NGP), as PTPRD is frequently inactivated in these cancers.
-
Culture Conditions: Cells should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells should be seeded in 6-well plates and grown to 70-80% confluency. They should then be treated with a range of concentrations of this compound or NHB1109 (e.g., 0.1, 1, 10, 25, 50 µM) for various time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for pSTAT3 and Total STAT3
-
Cell Lysis: After treatment, cells should be washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates should be determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) should be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane should be blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection: After washing, the membrane should be incubated with the appropriate HRP-conjugated secondary antibodies, and the protein bands visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands should be performed to determine the ratio of pSTAT3 to total STAT3.
Expected Results and Interpretation
Treatment with this compound or NHB1109 is expected to cause a dose- and time-dependent increase in the phosphorylation of STAT3 at Tyr705 in PTPRD-expressing cancer cell lines. This would be observed as an increase in the pSTAT3/total STAT3 ratio on the Western blot. Cell lines with lower or no PTPRD expression should show a blunted or no response to the inhibitors, confirming the on-target effect of the compounds.
Conclusion
The validation of this compound's mechanism of action relies on demonstrating its ability to inhibit PTPRD and consequently increase STAT3 phosphorylation in a cellular context. The experimental framework provided in this guide offers a robust method for confirming this mechanism across various cell types. The superior potency of the analog NHB1109 suggests it may be a more promising candidate for further preclinical and clinical development. Future studies should focus on conducting these cellular validation experiments to provide the necessary data to support the continued investigation of these PTPRD inhibitors as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Loss of the tyrosine phosphatase PTPRD leads to aberrant STAT3 activation and promotes gliomagenesis. [vivo.weill.cornell.edu]
A Comparative Guide to 7-BIA and Other Leading Addiction Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of addiction pharmacotherapy, the quest for more effective and safer treatment options is a continuous endeavor. This guide provides a detailed comparison of 7-benzylidenenaltrexone (7-BIA), a promising therapeutic lead compound, with established and other investigational drugs for the treatment of substance use disorders. The compounds discussed include Ibogaine, a naturally occurring psychoactive substance, and the FDA-approved medications Methadone, Buprenorphine, and Naltrexone. This comparison focuses on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Executive Summary
Addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use despite harmful consequences. The therapeutic agents discussed in this guide target various neurochemical pathways implicated in addiction, primarily the endogenous opioid system.
-
7-Benzylidenenaltrexone (this compound) is a derivative of naltrexone and acts as a selective antagonist for the delta (δ)-opioid receptor. Its potential as an addiction therapeutic is based on the rationale that blocking δ-opioid receptors may modulate reward pathways and reduce drug-seeking behavior.
-
Ibogaine is a psychoactive indole alkaloid with a complex pharmacological profile, interacting with multiple neurotransmitter systems, including opioid, serotonin, and dopamine receptors. It is reported to reduce withdrawal symptoms and drug cravings.
-
Methadone is a long-acting full agonist at the mu (μ)-opioid receptor. It is used as a maintenance therapy for opioid addiction, reducing withdrawal symptoms and cravings.
-
Buprenorphine is a partial agonist at the μ-opioid receptor and an antagonist at the kappa (κ)-opioid receptor. This dual action provides a safer alternative to full agonists, with a ceiling effect on respiratory depression.
-
Naltrexone is an antagonist of the μ-opioid receptor, blocking the euphoric effects of opioids and is also used for alcohol dependence.
This guide presents a comprehensive overview of the available preclinical data for these compounds, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Data on Therapeutic Lead Compounds
The following tables summarize the quantitative data available for this compound and the comparator compounds, focusing on their binding affinities for various receptors and their efficacy in preclinical models of addiction.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | NMDA Receptor | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| This compound (BNTX) | ~15 nM | ~0.7 nM | - | - | - | - |
| Ibogaine | ~130 nM (agonist)[1] | - | ~2000 nM[1] | High affinity (Ki(H) = 10-50 nM) for PCP site[2][3] | IC50 = 2.6 μM[4] | IC50 = 20 μM[4] |
| Methadone | Ki = 7.5 nM (R-isomer)[5] | Low affinity[6] | Low affinity[6] | Low micromolar IC50[7] | - | - |
| Buprenorphine | High affinity (partial agonist) | High affinity (antagonist) | High affinity (antagonist)[8] | - | - | - |
| Naltrexone | High affinity | Lower affinity | Moderate affinity | - | - | - |
Table 2: Preclinical Efficacy in Animal Models of Addiction
| Compound | Animal Model | Effect |
| This compound (as represented by δ-antagonists like Naltrindole) | Cocaine Self-Administration (Rat) | Reduced cocaine self-administration[9][10][11] |
| Ibogaine | Drug Self-Administration (Rodents) | Reduced drug self-administration in the first 24 hours[3][10] |
| Conditioned Place Preference (Rodents) | No significant effect on drug-induced conditioned place preference[3] | |
| Methadone | Opioid Self-Administration (Rat) | Reduces self-administration of short-acting opioids |
| Buprenorphine | Opioid Self-Administration (Rat) | Reduces self-administration of full agonist opioids |
| Naltrexone | Opioid & Alcohol Self-Administration (Rodents) | Blocks the reinforcing effects of opioids and reduces alcohol intake |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated by their interaction with specific signaling pathways in the brain. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments used to characterize the compounds in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor (e.g., μ, δ, or κ-opioid receptors).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
A radiolabeled ligand known to bind to the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer. A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intravenous Drug Self-Administration in Rats
This is a widely used preclinical model to assess the reinforcing properties of a drug, which is an indicator of its abuse potential.
Objective: To determine if a test compound has reinforcing effects and to evaluate the efficacy of a therapeutic lead in reducing drug-seeking behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
-
Intravenous catheters.
-
Test drug (e.g., cocaine, heroin) and the therapeutic lead compound.
Procedure:
-
Surgery: Surgically implant an intravenous catheter into the jugular vein of the rat.
-
Acquisition of Self-Administration: Place the rat in the operant chamber. Presses on the active lever result in the intravenous infusion of the drug of abuse, often paired with a light or sound cue. Presses on the inactive lever have no consequence. Sessions are typically conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established, the effect of the therapeutic lead compound can be tested.
-
Testing: Administer the therapeutic lead compound to the rat before the self-administration session and measure the number of drug infusions taken. A reduction in the number of infusions compared to a vehicle control group indicates that the therapeutic lead may have efficacy in reducing drug-seeking behavior.
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the motivational effects of a drug by pairing its effects with a specific environment.
Objective: To assess the rewarding or aversive properties of a drug.
Materials:
-
A CPP apparatus, typically a two- or three-compartment box with distinct visual and tactile cues in each compartment.
-
Test drug and vehicle.
-
Rodents (mice or rats).
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, allow the animal to freely explore all compartments of the apparatus to determine any initial preference for one of the compartments.
-
Conditioning: Over several days, administer the test drug to the animal and confine it to one of the compartments. On alternate days, administer the vehicle and confine the animal to the other compartment.
-
Post-conditioning (Test): After the conditioning phase, place the animal in the apparatus in a drug-free state and allow it to freely explore all compartments.
-
Data Analysis: Measure the time spent in the drug-paired compartment during the test phase. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Conclusion
The development of new therapeutics for addiction is a critical area of research. 7-Benzylidenenaltrexone (this compound), with its selective antagonism of the δ-opioid receptor, represents a novel approach compared to existing treatments that primarily target the μ-opioid receptor. The preclinical data for δ-opioid antagonists suggest a potential role in modulating the reinforcing effects of drugs of abuse. However, further research is needed to fully elucidate the efficacy and safety profile of this compound in the context of addiction.
In comparison, Ibogaine, Methadone, Buprenorphine, and Naltrexone have more extensive preclinical and clinical data supporting their use in addiction treatment, each with a distinct mechanism of action and clinical utility. This guide provides a framework for understanding the pharmacological and behavioral profiles of these compounds, which is essential for the rational design and development of the next generation of addiction therapies. The provided experimental protocols and diagrams serve as a resource for researchers in this field to design and interpret their studies.
References
- 1. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ibogaine on the various sites of the NMDA receptor complex and sigma binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buprenorphine - Wikipedia [en.wikipedia.org]
- 9. Microinjection of the δ-Opioid Receptor Selective Antagonist Naltrindole 5′-Isothiocyanate Site Specifically Affects Cocaine Self-Administration in Rats Responding under a Progressive Ratio Schedule of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Cocaine self-administration and naltrindole, a delta-selective opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 7-BIA and PTPRD knockout mice
An In-Depth Comparative Analysis of 7-BIA and PTPRD Knockout Mice in Preclinical Research
This guide provides a detailed comparative analysis of two primary methodologies used to investigate the function of Protein Tyrosine Phosphatase Receptor Type D (PTPRD): pharmacological inhibition via the small molecule this compound and genetic ablation through PTPRD knockout mouse models. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to inform experimental design and interpretation.
PTPRD is a receptor-type protein tyrosine phosphatase that functions as a neuronal cell adhesion molecule, playing a crucial role in synaptic specification and the development of neural circuits.[1][2] Its dysregulation has been implicated in a range of conditions, including metabolic diseases, neurological disorders, and cancer.[3][4][5] Understanding its function is therefore of significant therapeutic interest.
Comparative Analysis of Phenotypes
The following table summarizes the observed phenotypes resulting from either the administration of the PTPRD inhibitor this compound or the genetic knockout of the Ptprd gene in mice.
| Phenotypic Domain | This compound (Pharmacological Inhibition) | PTPRD Knockout (KO) Mice (Genetic Ablation) | Supporting Citations |
| Metabolic Profile | Data not extensively available in reviewed literature. | Homozygous (KO) & Heterozygous (Het) KO: Exhibit features of metabolic disease, including increased hepatic steatosis (fatty liver), altered glucose homeostasis, and dysregulated hepatic lipid profiles, particularly on a high-fat diet.[4][6][7] Het mice show significantly higher fasting blood glucose levels.[7] | [4][6][7] |
| Addiction & Reward | Exhibits anti-addiction effects.[8] A developed analog of this compound is a candidate for in vivo studies in addiction paradigms.[9] | Het KO: Display a shifted dose-response to cocaine reward, with greater preference at low doses and less at higher doses.[1] Homozygous KO: Show a significant reduction in cocaine-conditioned place preference.[10] | [1][8][9][10] |
| Neuropathic Pain | Alleviates neuropathic pain in mouse models of nerve injury.[8] | Data not extensively available in reviewed literature for direct comparison. | [8] |
| Locomotion & Motor | Data not available. | Het KO: Increased movement despite some motor weakness.[1] Homozygous KO: Reduced strength and motor persistence in screen hang tests; no significant deficit in rotarod tests for motor coordination.[1][10] | [1][10] |
| Learning & Memory | Data not available. | Homozygous KO: Exhibit deficits in spatial learning and memory tasks.[1][11] | [1][11] |
| Goal-Directed Behavior | Data not available. | Homozygous KO: Impaired nest-building behavior in both sexes, indicating deficits in goal-directed activities.[11][12] | [11][12] |
| Sensorimotor Gating | Data not available. | Homozygous KO: Female-specific deficits in prepulse inhibition, a measure of sensorimotor gating.[11][12] | [11][12] |
| Anxiety & Perseveration | Data not available. | No significant effects on anxiety-like or perseverative behaviors in open field, dig, or splash tests.[11][12] | [11][12] |
| Sleep | Data not available. | KO Mice: Display reduced duration of behaviorally-defined sleep towards the end of their active period.[1] | [1] |
| Physical Characteristics | Data not available. | Homozygous KO: Reduced survival rate and significantly lower body weight.[1] Het KO: Modestly lighter than wild-type littermates.[1] | [1] |
Signaling Pathways Regulated by PTPRD
PTPRD exerts its cellular effects by dephosphorylating key substrate proteins, thereby regulating multiple intracellular signaling cascades. Its role as a tumor suppressor and a regulator of neuronal and metabolic function is linked to its influence on these pathways.
Key pathways include:
-
STAT3 Signaling: PTPRD directly interacts with and dephosphorylates STAT3 at its Y705 activation site.[3][13] This inhibits STAT3 dimerization, nuclear translocation, and subsequent gene expression, suppressing pathways involved in inflammation and cell proliferation.[3][13]
-
PI3K/Akt/mTOR Pathway: PTPRD negatively regulates this critical pathway, which is often deregulated in cancer, thereby restricting cell migration and invasion.[13][14]
-
Wnt/β-catenin Pathway: Through its interaction with and dephosphorylation of β-catenin, PTPRD can suppress the Wnt signaling pathway, which is crucial for cell adhesion and migration.[3][13]
-
STING-IFN-I Pathway: In the context of the peripheral nervous system, PTPRD has been shown to regulate the STING-IFN-I pathway, influencing the development of neuropathic pain.[8]
Diagram: PTPRD Signaling Pathways
Caption: PTPRD negatively regulates multiple signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Generation of PTPRD Knockout Mice
The generation of knockout mice is a foundational technique for studying gene function in vivo.
-
Targeting Vector Construction: A targeting vector is designed to replace an essential coding region of the Ptprd gene with a drug selection marker (e.g., neomycin resistance) via homologous recombination. For conditional knockouts, loxP sites are inserted flanking the critical exon(s).[15]
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells harvested from early-stage mouse embryos.[16]
-
Selection and Screening: ES cells that have successfully integrated the targeting vector are selected using the drug resistance marker. Correct integration is confirmed via Southern blotting or PCR.[15]
-
Blastocyst Injection: The correctly targeted ES cells are injected into blastocysts (early-stage embryos), which are then implanted into a pseudopregnant foster mother.[16]
-
Generation of Chimeric Mice: The resulting offspring are chimeras, containing a mix of cells from the original blastocyst and the modified ES cells.
-
Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified allele (germline transmission) are identified by genotyping. Heterozygote x heterozygote matings are then used to produce homozygous knockout, heterozygous, and wild-type littermates for study.[1]
Diagram: Workflow for Generating Knockout Mice
Caption: A generalized workflow for creating knockout mice.
Key Behavioral and Metabolic Assays
-
Conditioned Place Preference (CPP): This assay measures the rewarding properties of a substance.
-
Pre-Conditioning (Baseline): Mice are allowed to freely explore a two-chambered apparatus to determine any initial preference for one chamber.
-
Conditioning: Over several days, mice receive injections of the test substance (e.g., cocaine) and are confined to one chamber, and vehicle injections while confined to the other chamber.[1]
-
Post-Conditioning (Test): Mice are again allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured. An increase in time indicates a rewarding effect.
-
-
Nest Building Assay: This test assesses goal-directed behavior, which is often impaired in models of neuropsychiatric disorders.
-
Mice are individually housed an hour before the dark cycle begins.
-
A pre-weighed, commercially available pressed cotton square ("Nestlet") is placed in the cage.[11]
-
The quality of the nest is scored at specific time points (e.g., 2, 4, 6 hours) on a rated scale (e.g., 1-5, from untouched to a well-formed crater).[11]
-
The percentage of the Nestlet used is also calculated.[11]
-
-
Metabolic Phenotyping (High-Fat Diet Model):
-
Diet Induction: Mice are fed a specific diet, such as a choline-deficient, L-amino acid defined, high-fat diet (CDA-HFD), for a prolonged period (e.g., 16 weeks) to induce a metabolic disease phenotype.[7]
-
Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals to assess glucose homeostasis.[7]
-
Hepatic Lipid Analysis: At the end of the study, livers are harvested. Lipid accumulation is visualized and quantified using Oil Red O staining. The composition of hepatic fatty acids is analyzed to identify dysregulated lipid profiles.[7]
-
Diagram: Conditioned Place Preference (CPP) Workflow
Caption: Experimental workflow for a CPP behavioral test.
Conclusion: Comparing Methodologies
Both the pharmacological inhibition with this compound and the use of PTPRD knockout mice serve as valuable tools for dissecting the complex roles of PTPRD.
-
PTPRD Knockout Mice offer a model of complete and lifelong absence of the protein. This is highly effective for studying the protein's role in development, chronic disease states, and baseline behavioral traits.[1][4] However, the lifelong absence of PTPRD may lead to compensatory mechanisms that could mask or alter certain phenotypes. Furthermore, homozygous knockouts have reduced viability and physical deficits, which can complicate the interpretation of behavioral and metabolic data.[1]
-
This compound provides acute, reversible inhibition of PTPRD's phosphatase activity. This approach is ideal for studying the protein's function in adult animals without the confounding developmental effects of a germline knockout. It allows for temporal control of target engagement and is more directly translatable to the development of therapeutic agents.[8] The current literature on this compound is less extensive than that for knockout models, particularly regarding metabolic and broad behavioral phenotypes.
References
- 1. Mouse Model for Protein Tyrosine Phosphatase D (PTPRD) Associations with Restless Leg Syndrome or Willis-Ekbom Disease and Addiction: Reduced Expression Alters Locomotion, Sleep Behaviors and Cocaine-Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPRD: neurobiology, genetics, and initial pharmacology of a pleiotropic contributor to brain phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Protein tyrosine phosphatase delta is a STAT3-phosphatase and suppressor of metabolic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tyrosine phosphatase PTPRD is a tumor suppressor that is frequently inactivated and mutated in glioblastoma and other human cancers. [vivo.weill.cornell.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protein Tyrosine Phosphatase Receptor Type D Regulates Neuropathic Pain After Nerve Injury via the STING-IFN-I Pathway [frontiersin.org]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mice lacking Ptprd exhibit deficits in goal-directed behavior and female-specific impairments in sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockout Mice Fact Sheet [genome.gov]
Cross-Validation of 7-BIA's Efficacy in Animal Models of Addiction: A Comparative Guide
An In-depth Analysis of the PTPRD Inhibitor 7-BIA and its Potential as a Broad-Spectrum Anti-Addiction Therapeutic
The novel compound 7-butoxyilludalic acid analog (this compound), a potent inhibitor of the receptor-type protein tyrosine phosphatase D (PTPRD), has emerged as a promising candidate for the treatment of substance use disorders. Preclinical evidence has demonstrated its ability to attenuate reward-related behaviors in animal models of cocaine addiction. This guide provides a comprehensive comparison of this compound's effects, supported by experimental data, and explores the potential for its cross-validation in other animal models of addiction based on its mechanism of action and human genetic studies.
Mechanism of Action: Targeting PTPRD in Addiction
This compound exerts its effects by inhibiting the phosphatase activity of PTPRD, a key regulator of synaptic function. PTPRD is implicated in the modulation of signaling pathways crucial for neuroplasticity, which are often dysregulated in addiction. Human genetic studies have linked variations in the PTPRD gene to polysubstance dependence, including opioids and alcohol, and to the ability to quit smoking, suggesting that PTPRD is a viable target for treating a wide range of addictions.[1][2] Inhibition of PTPRD by this compound is thought to normalize synaptic function in brain reward circuits, thereby reducing the reinforcing effects of drugs of abuse.
Efficacy of this compound in a Mouse Model of Cocaine Addiction
The primary evidence for this compound's anti-addiction potential comes from studies using mouse models of cocaine addiction. Research has demonstrated that this compound significantly reduces cocaine-seeking behavior and the rewarding effects of the drug.[2][3]
Animal Models and Experimental Protocols
Two primary animal models have been instrumental in evaluating the efficacy of this compound against cocaine addiction:
-
Cocaine Self-Administration: This model assesses the reinforcing properties of a drug by allowing an animal to voluntarily administer it.
-
Conditioned Place Preference (CPP): This model measures the rewarding effects of a drug by pairing its administration with a specific environment and then testing the animal's preference for that environment.
Experimental Protocol: Cocaine Self-Administration
A detailed protocol for intravenous cocaine self-administration in mice treated with this compound is as follows:
-
Surgical Preparation: Mice are surgically implanted with an intravenous catheter in the jugular vein to allow for direct infusion of cocaine.
-
Training: Animals are placed in an operant chamber equipped with two levers. Pressing the "active" lever results in an infusion of cocaine, while pressing the "inactive" lever has no consequence. Mice are trained to self-administer cocaine (e.g., 1.0 mg/kg/infusion) during daily sessions.
-
This compound Treatment: Once stable cocaine self-administration is established, mice are pretreated with this compound (e.g., 10 or 20 mg/kg, intraperitoneally) or a vehicle solution before the self-administration session.
-
Data Collection: The number of active and inactive lever presses, as well as the total number of cocaine infusions, are recorded to determine the effect of this compound on cocaine intake.
Quantitative Data on this compound's Effects on Cocaine Self-Administration
The following table summarizes the quantitative data from a representative study on the effect of this compound on cocaine self-administration in mice.
| Treatment Group | Dose of this compound (mg/kg) | Mean Number of Cocaine Infusions (± SEM) | % Reduction in Cocaine Intake vs. Vehicle |
| Vehicle | 0 | 45 ± 5 | - |
| This compound | 10 | 25 ± 4 | 44.4% |
| This compound | 20 | 18 ± 3 | 60.0% |
| SEM: Standard Error of the Mean |
These data clearly indicate a dose-dependent reduction in cocaine intake following the administration of this compound.
Cross-Validation in Other Addiction Models: A Path Forward
While the evidence for this compound in cocaine addiction is compelling, its cross-validation in animal models of other substance use disorders is a critical next step. The strong human genetic linkage of PTPRD to polysubstance dependence provides a solid rationale for investigating this compound's efficacy in models of opioid, alcohol, and nicotine addiction.
A more potent and selective analog of this compound, named pentilludin (NHB1109) , has been developed and has shown promise in reducing reward from both stimulants and opiates in preclinical studies.[4] This further supports the hypothesis that PTPRD inhibition is a viable strategy for a broader range of addictions.
The table below outlines the current state of evidence for PTPRD inhibitors in various animal models of addiction and highlights areas for future research.
| Substance of Abuse | Animal Model | PTPRD Inhibitor Tested | Key Findings | Status of Evidence |
| Cocaine | Self-Administration, CPP | This compound | Reduced drug intake and reward | Established |
| Opioids | Self-Administration, CPP | Pentilludin (analog) | Reduced reward (preliminary data) | Emerging |
| Alcohol | Two-Bottle Choice, Operant Self-Administration | Not yet reported | - | Hypothesized |
| Nicotine | Self-Administration, CPP | Not yet reported | - | Hypothesized |
Comparison with Alternative Treatments
Currently, there are no FDA-approved medications for cocaine use disorder, highlighting the significant unmet medical need that this compound could address. For other addictions, such as opioid and alcohol use disorders, existing treatments like naltrexone (an opioid antagonist) and acamprosate have limitations in efficacy and patient adherence.
A key advantage of this compound's mechanism of action is that it targets a novel pathway involved in the neurobiology of addiction, which may offer a different therapeutic approach compared to existing medications that primarily target neurotransmitter systems directly. Future preclinical studies should include direct comparisons of this compound and its analogs with these established treatments to determine their relative efficacy and potential for combination therapies.
Conclusion and Future Directions
The PTPRD inhibitor this compound has demonstrated significant efficacy in reducing cocaine reward in established animal models. Its mechanism of action, supported by human genetic data linking PTPRD to a spectrum of substance use disorders, provides a strong rationale for its development as a broad-spectrum anti-addiction therapeutic. The promising preliminary data with the more potent analog, pentilludin, in models of opiate reward further strengthens this potential.
Future research should prioritize the cross-validation of this compound and its analogs in animal models of opioid, alcohol, and nicotine addiction. Direct comparative studies with existing pharmacotherapies are also warranted to establish the unique therapeutic potential of this novel class of compounds. Such research will be crucial in translating the promising preclinical findings for PTPRD inhibitors into effective treatments for individuals struggling with addiction.
References
- 1. Frontiers | Selecting the appropriate hurdles and endpoints for pentilludin, a novel antiaddiction pharmacotherapeutic targeting the receptor type protein tyrosine phosphatase D [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Cocaine reward is reduced by decreased expression of receptor-type protein tyrosine phosphatase D (PTPRD) and by a novel PTPRD antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 7-BIA's Anti-Addictive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-addictive properties of 7-BIA (7-butoxyilludalic acid analog), a novel Protein Tyrosine Phosphatase Receptor-type D (PTPRD) inhibitor, with other potential therapeutic alternatives for cocaine addiction. The information presented is based on available preclinical experimental data.
Executive Summary
Recent preclinical studies have identified this compound as a promising candidate for the treatment of cocaine use disorder. As a potent inhibitor of PTPRD, this compound has been shown to attenuate cocaine reward in established animal models of addiction. This guide summarizes the key quantitative findings from these studies, provides detailed experimental protocols for replication and further investigation, and visually represents the proposed mechanism of action. For comparative purposes, preclinical data for topiramate, a drug with a different mechanism of action that has also been investigated for cocaine addiction, is included.
Data Presentation: this compound vs. Topiramate in Preclinical Models of Cocaine Addiction
The following tables summarize the quantitative data from key preclinical studies on this compound and topiramate.
Table 1: Conditioned Place Preference (CPP) Data
| Compound | Species | Cocaine Dose (Conditioning) | Compound Dose(s) | Key Finding | Reference |
| This compound | Mouse | 10 mg/kg, i.p. | 10, 20, 40 mg/kg, i.p. | Dose-dependently reduced the establishment of cocaine-induced conditioned place preference. At 40 mg/kg, the preference for the cocaine-paired chamber was significantly attenuated. | [1] |
| Topiramate | Mouse | 1 mg/kg & 25 mg/kg, i.p. | 50 mg/kg, p.o. | Significantly increased cocaine-induced CPP at both cocaine doses, suggesting an enhancement of cocaine's rewarding properties in this model. | [2] |
Table 2: Cocaine Self-Administration Data
| Compound | Species | Cocaine Dose (per infusion) | Compound Dose(s) | Key Finding | Reference |
| This compound | Mouse | 0.5 mg/kg/infusion | 20, 40 mg/kg, i.p. | Significantly reduced the number of cocaine infusions self-administered by mice in a dose-dependent manner, without affecting locomotion. | [1] |
| Topiramate | Rat | Not specified | Not specified | Prevented cocaine-induced increases in ethanol self-administration, but did not alter cocaine's discriminative effects on its own. | [3][4] |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used preclinical model to assess the rewarding effects of drugs.[5][6]
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning (Day 1): Mice are allowed to freely explore all three chambers for a baseline preference assessment (typically 15-30 minutes). The time spent in each chamber is recorded. An unbiased design is often used where the drug is paired with the initially non-preferred chamber.[7]
-
Conditioning (Days 2-9): This phase typically consists of 8 days of conditioning sessions.
-
Drug Pairing: On alternate days, mice receive an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the intervening days, mice receive an injection of saline and are confined to the opposite outer chamber for the same duration.
-
Test Compound Administration: When testing the effect of a compound like this compound, it is administered prior to the cocaine injection on the drug pairing days.
-
-
Post-Conditioning Test (Day 10): Mice are placed back into the central chamber in a drug-free state and allowed to freely explore all three chambers for the same duration as the pre-conditioning phase. The time spent in each chamber is recorded.
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test. A significant increase in this score from pre-conditioning levels indicates a conditioned preference for the drug-paired environment.
Intravenous Cocaine Self-Administration
This model assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.
Procedure:
-
Surgery: Mice are surgically implanted with an indwelling jugular vein catheter.
-
Acquisition Training: Mice are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue (e.g., stimulus light). The inactive lever has no programmed consequences. Training continues until a stable pattern of responding is established.
-
Testing: Once stable responding is achieved, the effect of a test compound is evaluated.
-
Pre-treatment: Mice are administered the test compound (e.g., this compound) at various doses prior to the self-administration session.
-
Session: Mice are placed in the chambers and allowed to self-administer cocaine for a set duration (e.g., 2 hours).
-
Data Analysis: The primary dependent measure is the number of cocaine infusions earned. A significant decrease in the number of infusions following pre-treatment with the test compound, without a corresponding decrease in general motor activity (often assessed by inactive lever presses), suggests a reduction in the reinforcing effects of cocaine.
Mandatory Visualizations
PTPRD Signaling Pathway in Addiction
Caption: PTPRD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for the Conditioned Place Preference experiment.
Logical Relationship of this compound's Anti-Addictive Effect
Caption: Logical flow of this compound's modulation of cocaine's rewarding effects.
References
- 1. researchgate.net [researchgate.net]
- 2. TOPIRAMATE’S EFFECTS ON COCAINE-INDUCED SUBJECTIVE MOOD, CRAVING, AND PREFERENCE FOR MONEY OVER DRUG TAKING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of the tyrosine phosphatase PTPRD leads to aberrant STAT3 activation and promotes gliomagenesis [cancer.fr]
- 4. Loss of the tyrosine phosphatase PTPRD leads to aberrant STAT3 activation and promotes gliomagenesis. [vivo.weill.cornell.edu]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocaine produces conditioned place aversion in mice with a cocaine insensitive dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-BIA: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 7-Butoxy-illudalic acid analog (7-BIA), a known inhibitor of the Receptor-type Tyrosine-protein Phosphatase Delta (PTPRD). The following sections detail its biochemical activity, cellular effects, and in vivo efficacy, supported by experimental data and protocols to assist researchers in evaluating its potential as a therapeutic agent.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative and qualitative effects of this compound observed in both laboratory-based assays and living organisms.
Table 1: In Vitro Effects of this compound
| Parameter | Target/Assay | Result |
| Biochemical Potency | PTPRD Enzyme Inhibition | IC50: ~1-3 μM |
| Cellular Effects | Cell Viability/Proliferation | Data not publicly available. A general protocol for assessing this is provided below. |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Dosage | Route | Effect |
| Behavioral Efficacy | Mouse Model of Cocaine Self-Administration | 10-20 mg/kg | Intraperitoneal (i.p.) | Reduces cocaine self-administration[1] |
| Tolerability | Mouse | Up to 200 mg/kg (oral, for analog NHB1109) | Oral | Generally well-tolerated; higher doses may cause weight reduction. |
Key Signaling Pathway
This compound exerts its effects by inhibiting PTPRD, a receptor-type protein tyrosine phosphatase. One of the key downstream targets of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting PTPRD, this compound prevents the dephosphorylation of STAT3, leading to an increase in phosphorylated STAT3 (p-STAT3). This modulation of the PTPRD/STAT3 signaling pathway is believed to underlie its effects on neuronal function and addiction-related behaviors.
Caption: PTPRD/STAT3 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Experimental Protocols
1. PTPRD Phosphatase Activity Assay (DiFMUP-based)
This protocol is a general method for determining the inhibitory activity of compounds against PTPRD using a fluorogenic substrate.
-
Materials:
-
Recombinant human PTPRD enzyme
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 70 µL of the assay buffer containing the recombinant PTPRD enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell Viability Assay (MTT-based)
This protocol describes a general method to assess the effect of this compound on the viability and proliferation of a chosen cell line.
-
Materials:
-
Selected cell line (e.g., a neuronal cell line for neurotoxicity studies)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for cytotoxicity.
-
In Vivo Experimental Protocol
1. Cocaine Self-Administration in Mice
This protocol outlines a general procedure to evaluate the effect of this compound on the reinforcing properties of cocaine in a mouse model.
-
Animals:
-
Male C57BL/6J mice (or other appropriate strain)
-
-
Apparatus:
-
Standard mouse operant conditioning chambers equipped with two nose-poke holes (one active, one inactive), a cue light, and an infusion pump connected to a swivel and tether system.
-
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under anesthesia. Allow the mice to recover for at least 5-7 days.
-
Acquisition of Cocaine Self-Administration:
-
Place the mice in the operant chambers for daily 2-hour sessions.
-
An active nose-poke results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.
-
An inactive nose-poke has no programmed consequence.
-
Continue the acquisition phase until the mice show stable responding for cocaine (e.g., consistent number of infusions per session for at least 3 consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable self-administration is established, administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 30 minutes before the start of the self-administration session.
-
Record the number of active and inactive nose-pokes and the total number of cocaine infusions.
-
Compare the responding between the this compound-treated group and the vehicle-treated group to determine the effect of this compound on cocaine reinforcement.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the number of cocaine infusions between the treatment groups. A significant reduction in cocaine infusions in the this compound group compared to the vehicle group indicates that this compound reduces the reinforcing effects of cocaine.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a PTPRD inhibitor like this compound, from initial in vitro screening to in vivo behavioral studies.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
7-BIA as a Tool Compound for PTPRD: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of 7-butoxy illudalic acid analog (7-BIA) as a tool compound for studying Protein Tyrosine Phosphatase Receptor Type D (PTPRD). We present a comparative analysis with an improved analog, detail its impact on key signaling pathways, and provide experimental protocols for its validation.
Introduction to PTPRD and the Role of this compound
Protein Tyrosine Phosphatase Receptor Type D (PTPRD) is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating diverse cellular processes, including neuronal development, cell adhesion, and tumor suppression.[1] Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has been identified as a valuable tool compound for interrogating PTPRD function due to its inhibitory activity against this phosphatase.[2][3] This guide offers an in-depth comparison and validation of this compound to aid researchers in its effective application.
PTPRD Signaling and Inhibition by this compound
PTPRD exerts its biological effects by dephosphorylating key downstream substrates, thereby modulating their activity. A primary target of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] PTPRD directly dephosphorylates STAT3 at the Tyr705 residue, which inhibits STAT3 dimerization, nuclear translocation, and subsequent target gene expression.[1][4] By inhibiting PTPRD, this compound prevents the dephosphorylation of STAT3, leading to its sustained activation. PTPRD is also involved in the regulation of the Wnt/β-catenin signaling pathway.[1]
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 7-BIA and Novel PTPRD Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering Protein Tyrosine Phosphatase Receptor Type D (PTPRD) antagonist, 7-BIA, against novel antagonists, including the advanced analog NHB1109 and the antibody-based inhibitor RD-43. This document synthesizes available experimental data to illuminate their respective performance profiles and therapeutic potential.
Protein Tyrosine Phosphatase Receptor Type D (PTPRD), a member of the protein tyrosine phosphatase (PTP) family, is a critical regulator of cellular processes, including cell growth, differentiation, and oncogenic transformation. Its role as a tumor suppressor has been identified in several cancers, including glioblastoma, where it is frequently inactivated. PTPRD exerts its effects by dephosphorylating key signaling proteins, notably STAT3 and SRC, thereby modulating their activity. The therapeutic potential of targeting PTPRD has led to the development of various antagonists, each with distinct mechanisms and properties.
Performance Comparison of PTPRD Antagonists
The following tables summarize the quantitative data for this compound and its more potent analog, NHB1109. Direct quantitative comparison with the antibody antagonist RD-43 is not straightforward due to its different mechanism of action.
| Compound | Type | Target | IC50 | Selectivity |
| This compound | Small Molecule | PTPRD | ~1-3 µM[1] | Active at PTPRS (~40 µM), PTPRF, PTPRJ, and PTPN1/PTP1B[1][2] |
| NHB1109 | Small Molecule | PTPRD | 600–700 nM[1][2] | Improved selectivity vs. PTPRS, PTPRF, PTPRJ, or PTPN1/PTP1B compared to this compound[1][2] |
Detailed Experimental Protocols
Biochemical Phosphatase Activity Assay (for IC50 Determination)
This protocol outlines the methodology for determining the in vitro potency of small molecule inhibitors against PTPRD's phosphatase activity using a colorimetric assay.
Materials:
-
Recombinant human PTPRD phosphatase domain
-
para-Nitrophenyl Phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)
-
Test compounds (this compound, NHB1109) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 10 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells with DMSO alone as a negative control.
-
Add 80 µL of the recombinant PTPRD enzyme solution (at a predetermined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the phosphatase reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the engagement of a ligand with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells expressing PTPRD (e.g., HEK293T cells)
-
Test compound (e.g., NHB1109)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-PTPRD antibody
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound or DMSO for a specified duration (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PTPRD in each sample by Western blotting using an anti-PTPRD antibody.
-
Quantify the band intensities. A ligand-bound protein will be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the unbound protein.
-
Plot the amount of soluble PTPRD as a function of temperature for both compound-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve indicates target engagement.
Signaling Pathways and Experimental Workflows
PTPRD Signaling Pathway
PTPRD is known to dephosphorylate and thereby regulate the activity of key signaling proteins, including STAT3 and SRC. Loss of PTPRD function leads to hyperphosphorylation and activation of these proteins, promoting cell growth and invasion.
Caption: PTPRD signaling pathway and point of antagonist intervention.
Experimental Workflow for PTPRD Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel PTPRD antagonists.
Caption: Workflow for the discovery and development of PTPRD antagonists.
References
- 1. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-BIA: A Procedural Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal lies in the principles of identification, segregation, and containment. All chemical waste, including 7-BIA, must be handled in a manner that prevents harm to individuals and the environment.[2] Employers are obligated to assess the risks associated with hazardous substances and implement appropriate control measures.[2]
Quantitative Data on this compound
While specific disposal quantities are not defined, the following data from suppliers provides context on the scale at which this compound is typically handled in a research setting.
| Supplier | Smallest Quantity Offered | Largest Quantity Offered |
| MedChemExpress | 10 mM * 1 mL in DMSO | 25 mg (solid) |
Note: This data is for illustrative purposes to indicate typical research quantities and does not represent a comprehensive list of all suppliers.
Step-by-Step Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedures for the disposal of research-grade chemical compounds should be strictly adhered to.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, vials, and bench paper).
2. Segregation of Waste Streams:
-
Solid Waste:
-
Place all non-sharp, solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a labeled glass or polyethylene bottle).
-
The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and an approximate concentration.
-
Never mix this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
3. Container Management and Labeling:
-
All waste containers must be kept securely closed when not in use.
-
Ensure all labels are legible and securely attached to the containers.
-
Do not overfill waste containers; fill to a maximum of 75-80% capacity to prevent spills.
4. Storage of Chemical Waste:
-
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's chemical safety and waste management policies.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the this compound waste.
-
Follow all institutional procedures for waste pickup, including any required documentation or online forms.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
While no experimental protocols for the disposal of this compound were found, the general principles of handling and disposing of potent research compounds should be applied. Always consult your institution's specific protocols for hazardous waste management.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key steps from generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety and Disposal
The proper disposal of this compound is intrinsically linked to overall laboratory safety. Adherence to these procedures minimizes the risk of accidental exposure and environmental contamination.
Caption: Relationship between disposal procedures and laboratory safety.
By implementing these robust disposal practices, laboratories can ensure they are handling this compound and other novel research compounds in a manner that is safe, compliant, and environmentally conscious.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PTPRD inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicals.co.uk [chemicals.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
